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Kinesin-like protein KIF20A (284-293)

Cat. No.: B1575157
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Description

Classification and Family Membership within Kinesin Superfamily Proteins (KIFs)

The kinesin superfamily comprises a large group of motor proteins that move along microtubule filaments in an ATP-dependent manner. nih.gov In humans, 45 kinesin superfamily proteins (KIFs) have been identified and are categorized into 14 subfamilies based on their structure. ascopubs.org KIF20A, also known as Mitotic Kinesin-Like Protein 2 (MKLP2) or RAB6KIFL, is a member of the Kinesin-6 family. ucl.ac.benih.gov This family of kinesins is characterized by its crucial role in the process of mitosis, particularly in the final stage of cell division known as cytokinesis. ptglab.com

Historical Context of KIF20A Identification and Early Characterization

KIF20A was first identified in 1998 as a kinesin-like protein that interacts with Rab6, a small GTPase involved in regulating membrane traffic from the Golgi apparatus. ascopubs.orgmdpi.com This initial discovery highlighted its potential role in intracellular transport. uniprot.org Early research demonstrated that KIF20A accumulates in mitotic cells and is localized to the central spindle and midbody during the later stages of mitosis, suggesting its essential function in cell division. ascopubs.org Inhibition of KIF20A was shown to block cytokinesis, leading to the formation of cells with multiple nuclei. uniprot.org

Overview of KIF20A's Broad Cellular and Molecular Significance

KIF20A is a multifaceted protein with critical roles in fundamental cellular processes. It functions as a plus-end-directed motor protein, moving cargo along microtubules. nih.gov Its most well-documented role is in mitosis, where it is required for the proper formation of the cleavage furrow and the successful completion of cytokinesis. ptglab.comuniprot.org Beyond cell division, KIF20A is involved in the transport of vesicles derived from the Golgi apparatus. uniprot.orgnih.gov

In recent years, the significance of KIF20A has expanded into the field of oncology. Numerous studies have revealed that KIF20A is overexpressed in a wide range of human cancers, including pancreatic, lung, breast, bladder, and colorectal cancers. ascopubs.orgnih.govaacrjournals.orgnih.gov This overexpression is frequently correlated with poor prognosis, advanced tumor stage, and resistance to chemotherapy. ucl.ac.beaacrjournals.org Consequently, KIF20A has emerged as a promising biomarker for cancer diagnosis and prognosis, as well as a potential therapeutic target. ascopubs.orgaacrjournals.org The specific peptide fragment, KIF20A (284-293), with the amino acid sequence AQPDTAPLPV, has been identified as a T-cell epitope, making it a key molecule of interest for the development of cancer immunotherapies and vaccines. google.com

Detailed Research Findings

The following tables summarize key research findings related to KIF20A and its peptide derivatives.

Table 2: KIF20A-derived Peptides in Immunotherapy

Peptide HLA Restriction Significance Reference(s)
KIF20A (284-293) HLA-A2 Identified as a cytotoxic T-lymphocyte (CTL) epitope. google.com nih.govgoogle.com
KIF20A-66 HLA-A24 Shown to be effective in immunotherapy against advanced pancreatic cancer in clinical trials. ascopubs.org ascopubs.org

Properties

sequence

AQPDTAPLPV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Kinesin-like protein KIF20A (284-293)

Origin of Product

United States

Molecular Architecture and Domain Organization of Kif20a

Structural Domains and Their Functional Implications

N-terminal Motor Domain (aa 56-505)

The N-terminal motor domain, spanning amino acids 56 to 505, represents the core engine of KIF20A. nih.gov This domain interacts with microtubules and utilizes the energy from ATP hydrolysis to generate force and move towards the plus end of the microtubule track. nih.gov While it shares the classic kinesin architecture, it possesses several unique features that distinguish its mechanochemical cycle from other kinesins. nih.govnih.gov

A defining characteristic of the KIF20A motor domain is its adoption of a stable "open" conformation. nih.govnih.gov This conformation, which is typically observed in other kinesins only when they are bound to microtubules, appears to be the natural state for KIF20A, even in the absence of microtubules. nih.govresearchgate.net This inherent openness makes the active site more accessible to solvents. nih.gov This structural feature is significant for KIF20A's interaction with ATP and is believed to influence its mechanical properties and motility. nih.gov Furthermore, the motor domain contains several loop insertions that are longer than those in other kinesins, particularly loops L2 and L12, which facilitate its interaction with microtubules. nih.govresearchgate.net

The Nucleotide-Binding Site (NBS) within the KIF20A motor domain is notably accessible. nih.gov This open configuration is crucial for the protein's ATPase activity, as it facilitates easier access for nucleotide exchange (ATP binding and ADP release). nih.gov The hydrolysis of ATP to ADP and inorganic phosphate (B84403) provides the energy required for KIF20A's motor function along microtubules. nih.gov However, KIF20A exhibits unusual kinetic properties, including a relative uncoupling of the allosteric communication between the nucleotide-binding site and the microtubule-binding interface, which distinguishes it from other motor proteins in the kinesin family. nih.gov The structural arrangement of switch loops L9 and L11, which can form a stable salt bridge, is crucial for ATP hydrolysis. researchgate.net

Central Helical Domain (aa 519-821)

Following the motor domain is the central helical domain, which encompasses amino acids 519 to 821. nih.gov This region is predicted to form a coiled-coil structure, a common motif in kinesin proteins that is essential for their assembly into functional dimers or oligomers. uniprot.org

The primary role of the central helical domain is to facilitate the dimerization of KIF20A, which is essential for its operational effectiveness. nih.govnih.gov This domain also contains binding sites for partner proteins, notably Rab6 and myosin II. nih.gov The interaction with Rab6 is critical for KIF20A's role in the retrograde transport of vesicles from the Golgi apparatus. nih.govnih.gov This function underscores the importance of the central domain in mediating the protein-protein interactions necessary for vesicle transport and cell division. nih.gov

Interaction Interfaces for Partner Proteins

KIF20A's function is highly dependent on its interaction with a variety of partner proteins. These interactions are mediated by specific interfaces primarily within the central helical and C-terminal domains.

Rab6: KIF20A was initially identified as a Rab6-interacting protein. nih.govnih.gov The interaction is direct, occurring between the GTP-bound form of Rab6 and the central helical domain of KIF20A, and is essential for KIF20A's role in regulating the fission of transport carriers from the Golgi apparatus and early endosomes. nih.govresearchgate.netbiorxiv.org

Myosin II: KIF20A partners with Myosin II at "Golgi fission hotspots." nih.gov This collaboration is thought to couple the microtubule and actin cytoskeletons to ensure the spatial coordination of vesicle formation and their subsequent transport away from the Golgi. nih.gov The binding site for Myosin II has been mapped to the central helical domain. nih.gov

Polo-like kinase 1 (PLK1): The interaction with PLK1 is critical for mitotic progression. KIF20A recruits PLK1 to the central spindle during anaphase and telophase. nih.gov This recruitment is dependent on the phosphorylation of KIF20A, which creates a docking site for the polo-box domain of PLK1. nih.gov This ensures the correct spatial activity of PLK1, which in turn phosphorylates other substrates to orchestrate cytokinesis. nih.gov

Chromosomal Passenger Complex (CPC): KIF20A is required for the translocation of the CPC—comprising Aurora B kinase, INCENP, Survivin, and Borealin—from centromeres to the central spindle in anaphase. nih.govnih.govfrontiersin.org This KIF20A-mediated transport is a critical step for the CPC to perform its functions in regulating the spindle midzone, cleavage furrow formation, and the successful completion of cell division. nih.govnih.gov

C-terminal Tail Domain (aa 821-890)

The C-terminal tail domain of KIF20A, though relatively short, is a critical hub for determining cargo specificity and ensuring the protein's correct placement within the cell. nih.govnih.gov

Role in Cargo Interaction and Specificity

The tail domain functions as a cargo-binding module, allowing KIF20A to transport specific cellular components. nih.govnih.gov Research has identified several key cargo molecules whose transport is mediated by KIF20A, highlighting its specificity.

DLG5: The membrane-associated guanylate kinase protein DLG5 (Discs large homologue 5) was identified as a binding partner for KIF20A. aacrjournals.org The interaction occurs via the C-terminal region of KIF20A, which acts as the cargo-binding domain to transport DLG5. aacrjournals.org This transport is implicated in the growth of pancreatic cancer cells. aacrjournals.org

IGF2BP3-containing RNA Granules: In pancreatic cancer cells, KIF20A is responsible for transporting RNA granules containing the insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3). nih.gov This transport toward cell protrusions is crucial for localized protein translation that promotes cell motility and invasiveness. nih.gov

Endosomal Vesicles: Recent evidence indicates KIF20A is involved in the trafficking of endosomal carriers. It is required for the proper recycling of cargo such as Transferrin and for maintaining the correct plasma membrane localization of β1 Integrin, a protein vital for cell adhesion. biorxiv.orgbiorxiv.org

Contribution to Subcellular Localization

The C-terminal tail domain is also instrumental in directing KIF20A to its various subcellular workplaces. researchgate.net During interphase, its interaction with Rab6 contributes to its localization at the Golgi complex and early endosomes. nih.govbiorxiv.org However, its most dramatic relocalization occurs during mitosis. The C-terminal tail is essential for targeting KIF20A to the central spindle during anaphase and subsequently to the cleavage furrow and midbody during telophase. researchgate.net This precise localization is a prerequisite for its functions in organizing the mitotic spindle and ensuring the fidelity of cytokinesis. researchgate.net

Conformational Dynamics and Mechanochemistry

The mechanochemical cycle of KIF20A exhibits unusual properties that distinguish it from many other well-studied kinesins. nih.govnih.gov Its motor domain hydrolyzes ATP to generate force and move along microtubules, but does so with distinct kinetics. nih.govnih.gov

Structural studies have revealed that the nucleotide-binding site (NBS) of KIF20A exists in a remarkably open conformation, even in the absence of microtubules. nih.govnih.gov This is atypical for kinesins and suggests that the active site is more accessible to solvent and ATP. nih.gov This open state is partly attributed to a highly twisted central β-sheet within the motor domain. nih.gov

Functionally, KIF20A is characterized as a slow motor with low motility compared to other kinesins. nih.gov This is linked to several unique structural features:

Long L6 Loop Insertion: The extensive loop L6 (residues 192-295), which includes the 284-293 peptide sequence, folds partially into the motor domain's core, affecting its allosteric regulation and ATPase activity. nih.govnih.gov

Elongated Neck-Linker: KIF20A possesses a neck-linker, the element responsible for force production, that is approximately four times longer than that of conventional kinesin-1. nih.gov While a longer neck-linker might be expected to reduce processivity, it is an essential feature for KIF20A's motor function. nih.gov

The activity of KIF20A is tightly regulated by phosphorylation. During early mitosis, it is kept in an inactive state by phosphorylation. nih.gov As the cell transitions into anaphase, dephosphorylation activates the motor, allowing it to move to the spindle midzone and transport its cargo, such as the CPC. nih.gov This dynamic regulation ensures that KIF20A performs its functions at the correct time and place during cell division. nih.govnih.gov

Molecular Mechanisms of Kif20a Function

Microtubule Interaction and Motility

As a member of the kinesin-6 family, KIF20A's primary role is to move along microtubule tracks within the cell, transporting cargo and facilitating structural changes necessary for mitosis. nih.gov

Microtubule Plus-End Directed Motor Activity

KIF20A is characterized as a plus-end directed motor protein. nih.govnih.gov This means it moves along microtubules towards the fast-growing "plus" end. This directional motility is essential for its function in transporting cellular components to specific locations at precise times. For instance, during the anaphase of mitosis, KIF20A's motor activity is responsible for translocating the Chromosomal Passenger Complex (CPC) to the central spindle, a structure crucial for cytokinesis. nih.govpnas.org The N-terminal motor domain of KIF20A interacts with microtubules, and this interaction, powered by ATP, drives its movement. nih.gov Structurally, KIF20A possesses specific features, such as longer L2 and L12 loops compared to other kinesins, which facilitate its interaction with microtubules. nih.gov However, compared to other kinesins like Kinesin-1, KIF20A is considered a slow motor, a characteristic influenced by its unique structural elements and mechanochemistry. nih.gov

Regulation of Microtubule Bundling

KIF20A is involved in the formation of microtubule bundles. uniprot.orgwikipedia.org This function is critical for the organization and stability of the mitotic spindle. The motor's ability to move along and interact with microtubules is regulated by its ATPase hydrolysis domain. nih.gov During late mitosis, KIF20A's role in mediating spindle formation involves organizing microtubules into the correct architecture required for cell division. nih.gov This process is tightly regulated; for example, during early mitosis, phosphorylation of KIF20A keeps it inactive to prevent premature activity, and its subsequent dephosphorylation activates it, allowing it to move to the spindle midzone to stabilize microtubules for CPC recruitment. nih.govmdpi.com

Nucleotide Hydrolysis and Energy Transduction

The movement of KIF20A along microtubules is an active process that requires energy, which is derived from the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov

The motor domain of KIF20A contains a distinct nucleotide-binding site (NBS). nih.gov A unique feature of KIF20A's NBS is that it remains in a perpetually "open" and solvent-accessible conformation, which is uncommon among kinesins. nih.gov This open state is thought to facilitate easier access for ATP molecules to the active site, influencing the protein's mechanical and kinetic properties. nih.gov The hydrolysis of ATP to ADP and inorganic phosphate (B84403) releases energy, which is transduced into conformational changes within the motor domain, causing it to "walk" along the microtubule filament. youtube.comkhanacademy.org

Key structural elements within the motor domain are critical for this process. A salt bridge formed between residues Arg378 in loop L9 and Glu412 in loop L11 is essential for the catalytic hydrolysis of ATP. nih.gov Furthermore, KIF20A has an unusually long insertion in loop L6 (residues 192-295), which significantly influences the motor domain's conformation, allostery, and ATPase activity, contributing to its unique mechanochemical properties. nih.govnih.gov

Protein-Protein Interactions and Complex Formation

KIF20A's functions are not performed in isolation but are orchestrated through precise interactions with other proteins, forming dynamic complexes that regulate cellular events.

Interaction with PLK1 and Phosphorylation-Dependent Binding

A critical interaction for mitotic progression is between KIF20A and Polo-like kinase 1 (PLK1), a master regulator of mitosis. nih.gov KIF20A acts as a scaffold or transport vehicle for PLK1, recruiting it to the central spindle during anaphase and telophase. nih.govuniprot.org This interaction is strictly regulated by phosphorylation. nih.gov

PLK1 phosphorylates KIF20A, which in turn enhances KIF20A's binding affinity for PLK1. nih.gov This phosphorylation occurs at a specific sequence on KIF20A, which is then recognized by the polo-box domain of PLK1, a specialized region designed to bind to phosphorylated targets. nih.gov This reciprocal regulation ensures the correct spatial and temporal localization of PLK1 at the central spindle, which is vital for proper chromosome segregation and cytokinesis. nih.govnih.gov

Association with Chromosomal Passenger Complex (CPC) Components (e.g., Aurora B, INCENP, Survivin, Borealin)

KIF20A is indispensable for the correct localization of the Chromosomal Passenger Complex (CPC) during cell division. nih.govpnas.org The CPC is a key regulator of mitosis and cytokinesis, and it is composed of four core proteins: the kinase Aurora B, the Inner Centromere Protein (INCENP), Survivin, and Borealin. nih.govnih.gov

During anaphase, KIF20A's motor activity transports the entire CPC as a cargo from the centromeres to the central spindle and midbody. pnas.orgnih.gov This relocation is essential for the CPC to perform its functions, which include ensuring correct chromosome-microtubule attachments and signaling for the initiation of the cleavage furrow. nih.govnih.gov The interaction between KIF20A and the CPC is mediated by decreased activity of cyclin-dependent kinase 1 (Cdk1) in anaphase. nih.gov Specifically, KIF20A's motor function positions the CPC, allowing Aurora B to phosphorylate its targets at the central spindle, a critical step for the completion of cytokinesis. nih.govresearchgate.netnih.gov The entire complex, including Aurora B, INCENP, Survivin, and Borealin, relies on KIF20A for this crucial translocation. nih.govnih.govresearchgate.net

Data Tables

Table 1: Key Protein Interactions of KIF20A

Interacting ProteinFunction of InteractionType of Regulation
Microtubules Serves as a track for KIF20A's motor activity.Plus-end directed movement.
Polo-like kinase 1 (PLK1) KIF20A transports PLK1 to the central spindle.Phosphorylation-dependent binding.
Aurora B KIF20A transports the CPC, including Aurora B, to the central spindle.Component of the CPC cargo.
INCENP KIF20A transports the CPC, including INCENP, to the central spindle.Component of the CPC cargo.
Survivin KIF20A transports the CPC, including Survivin, to the central spindle.Component of the CPC cargo.
Borealin KIF20A transports the CPC, including Borealin, to the central spindle.Component of the CPC cargo.

Binding to GTP-bound RAB6A and RAB6B

KIF20A was initially identified as an effector of the RAB6 GTPase, a protein that regulates vesicular transport from the Golgi apparatus. nih.govnih.gov KIF20A specifically interacts with the active, guanosine (B1672433) triphosphate (GTP)-bound forms of both RAB6A and RAB6B. opentargets.orgthebiogrid.org This interaction is crucial for the retrograde transport of Golgi membranes and associated vesicles along microtubules. opentargets.org The binding occurs through a specific region on KIF20A, and this interaction is essential for KIF20A's role in the fission of RAB6-positive vesicles from the Golgi complex. nih.govnih.gov

The crystal structure of the KIF20A-RAB6 complex reveals that the KIF20A-RAB6-binding domain (KIF20A-RBD) forms a dimer of parallel helices, creating a right-handed coiled-coil. researchgate.net Two RAB6 molecules then bind to opposite sides of this dimer. researchgate.net The interface between KIF20A and RAB6 involves both hydrophobic and polar contacts. researchgate.net Specifically, residues Lysine 629 (K629) and Serine 631 (S631) within the KIF20A-RBD are buried at the center of the interface and are directly involved in the interaction. researchgate.net While both RAB6 isoforms can interact with KIF20A, there is evidence suggesting that KIF20A preferentially interacts with the RAB6A isoform. biorxiv.org

The functional significance of this interaction extends to mitosis. During interphase, KIF20A's association with RAB6 helps regulate the fission of post-Golgi carriers. biorxiv.org The binding of KIF20A to RAB6 is also a prerequisite for the subsequent interaction between KIF20A and Myosin II at the Golgi. researchgate.net

Interaction with Myosin II and Actomyosin (B1167339) Filaments

KIF20A collaborates with the actin motor protein Myosin II to regulate cytoskeletal dynamics, particularly at the intersection of microtubules and actin filaments. biorxiv.org This interaction is fundamental for several cellular processes, including cytokinesis and vesicle transport. nih.govbiorxiv.org During the final stage of cell division, cytokinesis, KIF20A binds to Myosin II and actomyosin filaments at the cleavage furrow, which is essential for the successful separation of the two daughter cells. biorxiv.org

In interphase cells, KIF20A and Myosin II are co-localized at "Golgi fission hotspots," where they facilitate the budding of RAB6-positive vesicles from the Golgi apparatus. nih.govnih.gov This suggests a mechanism where KIF20A anchors RAB6 at microtubule nucleation sites, allowing Myosin II to provide the necessary force for vesicle fission. biorxiv.org This coupling of microtubule-based transport (via KIF20A) and actin-based contractility (via Myosin II) ensures the efficient coordination of vesicle formation and their subsequent movement along microtubules. nih.gov

Recent studies have further elucidated this partnership in the context of endosomal trafficking. KIF20A and Myosin II cooperate to regulate actomyosin contractility and branched actin polymerization at endosomes, which is critical for the fission of transport intermediates. biorxiv.orgbiorxiv.org By influencing the dynamics of the actin network, the KIF20A-Myosin II complex controls the recycling of membrane proteins, such as β1-integrin, thereby impacting cell adhesion and motility. biorxiv.orgbiorxiv.org

Other Identified Binding Partners (e.g., DLG5, IGF2BP3)

Beyond RAB6 and Myosin II, KIF20A interacts with other proteins that link it to diverse cellular functions, particularly in the context of cancer progression.

Discs large homolog 5 (DLG5): Proteomic analyses have identified DLG5 as a cargo protein transported by KIF20A. nih.gov DLG5 is a scaffolding protein that can be involved in maintaining cell-cell adhesion. nih.govnih.gov In pancreatic cancer cells, both KIF20A and DLG5 are often overexpressed. The transport of DLG5 by KIF20A appears to be crucial for the viability of these cancer cells, as knocking down either protein inhibits cell growth. nih.gov The KIF20A-mediated transport influences the subcellular localization of DLG5, moving it from the cytoplasm to cytoplasmic membranes, suggesting a role for this interaction in pancreatic carcinogenesis. nih.gov

Insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3): KIF20A is involved in the transport of the RNA-binding protein IGF2BP3. nih.govnih.gov This interaction is particularly significant in promoting the motility and invasiveness of pancreatic cancer cells. nih.gov KIF20A transports IGF2BP3 and its associated mRNA transcripts, such as those for ARF6 and ARHGEF4, along microtubules toward the cell periphery. nih.govnih.govresearchgate.net This localized transport allows for the translation of these specific mRNAs in cell protrusions, which in turn enhances the invasive capabilities of the cancer cells. nih.govnih.gov The knockdown of KIF20A has been shown to inhibit the accumulation of these IGF2BP3-containing granules in cell protrusions, highlighting the importance of KIF20A in this transport system. nih.gov

Cellular Roles of Kif20a in Eukaryotic Processes

Role in Cell Division and Mitosis

KIF20A is a key player in ensuring the fidelity of cell division, with specific functions in the formation and dynamics of the mitotic spindle, the accurate segregation of chromosomes, and its precise localization to critical structures like the centrosome and spindle midzone. researchgate.netnih.gov

Spindle Formation and Dynamics

The formation of a bipolar mitotic spindle is a prerequisite for accurate chromosome segregation. KIF20A contributes to the proper assembly and functioning of this complex structure. researchgate.netnih.gov While not essential for the initial establishment of a bipolar spindle in all cell types, its role becomes critical in maintaining spindle integrity and dynamics. nih.gov KIF20A is known to regulate microtubule dynamics, and its inhibition can lead to defects in the central spindle. nih.govcam.ac.uk

The interaction of KIF20A with other proteins is central to its function in spindle dynamics. For instance, Polo-like kinase 1 (Plk1) phosphorylates KIF20A, a modification that is necessary for the spatial restriction of Plk1 to the central spindle during anaphase and telophase. nih.gov This interaction highlights a feedback loop where KIF20A not only contributes to spindle structure but also helps to localize key regulatory proteins that, in turn, control mitotic progression.

KIF20A Interacting Protein Role in Spindle Formation and Dynamics
Polo-like kinase 1 (Plk1) Phosphorylates KIF20A, which is crucial for the proper localization of Plk1 to the central spindle. nih.gov
Microtubules KIF20A moves along microtubules towards their plus-ends, contributing to the organization of the central spindle. nih.gov
Mad2 (Mitotic Arrest Deficient 2) Negatively regulates the loading of KIF20A onto the mitotic spindle in the early stages of mitosis. nih.gov

Chromosome Segregation

Accurate chromosome segregation is paramount for maintaining genomic stability. KIF20A plays a significant role in this process, and its depletion has been shown to lead to chromosome missegregation and the formation of aneuploid cells. cam.ac.uk While some studies suggest that individual depletion of KIF20A does not strongly impact the velocity of spindle elongation during anaphase, its interaction with other motor proteins is crucial. nih.gov

KIF20A's function in chromosome segregation is tightly linked to its role in transporting the Chromosomal Passenger Complex (CPC). The CPC, which includes key proteins like Aurora B kinase, is essential for correcting improper kinetochore-microtubule attachments and ensuring that chromosomes are properly aligned at the metaphase plate before segregation. nih.gov KIF20A acts as a transporter for the CPC, moving it along microtubules to the central spindle during anaphase. nih.gov This relocalization is critical for the CPC's functions in late mitosis and cytokinesis.

Centrosome and Spindle Midzone Localization

The precise spatiotemporal localization of KIF20A is a hallmark of its function. During the early stages of mitosis, KIF20A can be found associated with centrosomes. nih.gov As the cell progresses through mitosis, its localization shifts dramatically. In anaphase and telophase, KIF20A prominently accumulates at the spindle midzone, the region of antiparallel, overlapping microtubules that forms between the separating sets of chromosomes. nih.govcam.ac.uk This localization is not coincidental; the spindle midzone is the precursor to the midbody, a structure essential for the final separation of the two daughter cells. KIF20A's presence at the spindle midzone is critical for organizing the microtubules within this structure. cam.ac.uk

Critical Function in Cytokinesis

Cytokinesis is the final stage of cell division, where the cytoplasm is physically divided to form two distinct daughter cells. KIF20A is indispensable for the successful completion of this process. researchgate.netnih.gov

Cleavage Furrow Progression and Ingression

The process of cytokinesis begins with the formation of a cleavage furrow, an indentation at the cell's equator that progressively deepens. wikipedia.org KIF20A is required for the proper progression of this furrow. nih.gov Depletion of KIF20A can lead to defects in cleavage furrow ingression, often resulting in failed cytokinesis and the formation of binucleated cells. nih.govnih.gov Myosin II, a key component of the contractile ring that drives furrowing, recruits KIF20A to the equatorial cortex before the furrow begins to ingress. nih.gov This suggests a coordinated action between the microtubule-based motor KIF20A and the actin-myosin contractile machinery.

Cellular Process Role of KIF20A Key Interacting Partners
Cleavage Furrow Ingression Essential for the proper deepening and completion of the cleavage furrow. nih.govMyosin II nih.gov
Midbody Assembly Facilitates the transport of key proteins, such as the CPC, to the developing midbody. nih.govresearchgate.netChromosomal Passenger Complex (CPC) nih.gov
Abscission Contributes to the final separation of the two daughter cells. cam.ac.ukNot fully elucidated, but its role in midbody maturation is critical.

Midbody Assembly and Abscission

As the cleavage furrow ingresses, the spindle midzone compacts to form the midbody, a transient organelle that connects the two nascent daughter cells. researchgate.net The midbody serves as a platform for the machinery that executes the final separation step, known as abscission. cam.ac.uk KIF20A is a key component of the midbody and is essential for its proper assembly. researchgate.net It facilitates the translocation of the Chromosomal Passenger Complex to the midbody, a critical step for the regulation of cytokinesis. cam.ac.ukresearchgate.net

KIF20A accumulates at the midbody arms and is present until the "bow tie" stage of midbody maturation, disappearing before the final abscission event. cam.ac.uk Its function is crucial for the structural integrity and organization of the midbody, and its inhibition leads to defects in cytokinetic abscission. cam.ac.uk This ultimately contributes to the formation of aneuploid cells due to the failure of proper cell division. cam.ac.uk

Regulation of Central Spindle Components

Kinesin-like protein KIF20A, also known as Mitotic Kinesin-Like Protein 2 (MKLP2), is a crucial motor protein in the regulation of cell division, particularly through its influence on the central spindle. The central spindle is a microtubule-based structure that forms between the separating sets of chromosomes during anaphase and is essential for the successful completion of cytokinesis, the process that divides the cytoplasm of a single eukaryotic cell into two daughter cells.

Research has demonstrated that KIF20A localizes to the spindle midzone during anaphase and the midbody during telophase. researchgate.netnih.govsigmaaldrich.com This specific localization is critical for its function. KIF20A is involved in the organization of the central spindle and ensures chromosomal stability during meiotic division. researchgate.netnih.govsigmaaldrich.com Inhibition of KIF20A leads to defects in the assembly of the central spindle and problems with cytokinetic abscission, the final separation of the daughter cells, which can result in an abnormal number of chromosomes (aneuploidy). researchgate.netnih.gov

KIF20A's regulatory role involves the precise transport and localization of key mitotic regulators. One of its most significant functions is guiding the Chromosomal Passenger Complex (CPC) to the central spindle. nih.gov The CPC, which includes the kinase Aurora B, is a master regulator of mitosis and cytokinesis. KIF20A-dependent transport of the CPC from the centromeres to the central spindle during anaphase is necessary for the complex to perform its functions in controlling the cleavage furrow ingression and abscission. nih.gov

Furthermore, KIF20A's activity is modulated by other important cell cycle proteins. For instance, Polo-like kinase 1 (PLK1) phosphorylates KIF20A, a step that is required for the recruitment of PLK1 itself to the central spindle. nih.govresearchgate.net This reciprocal regulation highlights a complex network of interactions that ensures the orderly progression of the final stages of cell division.

Key Interacting Proteins in Central Spindle Regulation Function Reference
Chromosome Passenger Complex (CPC) Transported by KIF20A to the central spindle to regulate cytokinesis. nih.gov
Polo-like kinase 1 (PLK1) Phosphorylates KIF20A, which in turn helps recruit PLK1 to the central spindle. nih.govresearchgate.net
Aurora B Kinase A key component of the CPC, its localization is dependent on KIF20A-mediated transport. nih.gov

Intracellular Transport Mechanisms

Beyond its well-established role in mitosis, KIF20A is a versatile molecular motor involved in various intracellular transport processes during interphase, the period of the cell cycle when a cell is not dividing. nih.govnih.gov As a plus-end directed motor, KIF20A moves along microtubules to transport a variety of cellular cargo, including membrane organelles and protein complexes, which is essential for maintaining cellular organization, function, and survival. nih.govbiorxiv.orgresearchgate.net

Golgi Membrane Transport and Vesicle Fission

KIF20A plays a direct and critical role in the transport of vesicles from the Golgi apparatus. nih.govresearchgate.net It is particularly involved in the fission of transport carriers from Golgi membranes. biorxiv.orgbiorxiv.orgnih.gov This process is mediated through its interaction with the small GTPase RAB6, a key regulator of post-Golgi trafficking. biorxiv.orgnih.gov KIF20A acts as an effector for RAB6, specifically interacting with the GTP-bound form of the protein. uniprot.org

Research has revealed that KIF20A collaborates with Myosin II at specific "hotspots" on the Golgi membrane to facilitate the budding and fission of RAB6-positive vesicles. nih.govbiorxiv.orgnih.govnih.gov KIF20A serves to anchor RAB6 on Golgi and trans-Golgi network (TGN) membranes near sites where microtubules are nucleated. biorxiv.orgnih.govnih.gov This spatial coordination, driven by the interplay between the kinesin motor (KIF20A) and the actin-based motor (Myosin II), ensures that the newly formed vesicles are efficiently released from the Golgi and can then be transported along microtubules to their destination. nih.govnih.gov This mechanism is crucial for maintaining the structural and functional integrity of the Golgi in its secretory functions. nih.gov

More recent studies suggest that KIF20A's role in vesicle fission is not limited to the Golgi. It also cooperates with Myosin II to drive the fission of endosomal carriers, indicating a more general function as a regulator of actin dynamics for the fission of tubular transport intermediates. biorxiv.orgbiorxiv.org

Component Role in Golgi Transport and Fission Reference
KIF20A Anchors RAB6 and cooperates with Myosin II to drive vesicle fission from Golgi membranes. biorxiv.orgnih.govnih.gov
RAB6 A small GTPase that recruits KIF20A to Golgi membranes to regulate vesicle transport. researchgate.netbiorxiv.orgnih.gov
Myosin II An actin-based motor protein that works with KIF20A to provide the mechanical force for vesicle fission. nih.govbiorxiv.orgnih.gov
Microtubules Tracks along which KIF20A transports vesicles after their fission from the Golgi. nih.govresearchgate.net

Retrograde Transport of Golgi-associated Vesicles

KIF20A is also implicated in the retrograde transport pathway, which moves materials from the Golgi apparatus back to the endoplasmic reticulum (ER). biorxiv.orgspandidos-publications.com This process is vital for recycling cellular components, such as SNARE proteins and escaped ER-resident proteins, and for maintaining the distinct identities of these organelles. nih.gov KIF20A's function in this pathway is linked to its role as a motor for RAB6-regulated transport of Golgi membranes and their associated vesicles. biorxiv.orguniprot.org By facilitating the movement of these vesicles along microtubules, KIF20A contributes to the complex trafficking network that connects the Golgi and the ER. biorxiv.orgresearchgate.net

Transport of Specific Cargo (e.g., RNA-binding proteins and transcripts)

A significant aspect of KIF20A's function in intracellular transport is its ability to move specific, non-vesicular cargo. Research in pancreatic cancer cells has identified a novel role for KIF20A in transporting RNA granules. nih.govnih.gov Specifically, KIF20A transports the RNA-binding protein Insulin-Like Growth Factor 2 mRNA Binding Protein 3 (IGF2BP3) and its associated mRNA transcripts. nih.govnih.gov

These IGF2BP3-containing RNA granules, which are a type of stress granule, are transported by KIF20A along microtubules toward the cell periphery and into protrusions. nih.gov This localized delivery of specific mRNAs, such as those for ARF6 and ARHGEF4, allows for local protein synthesis in these protrusions, which in turn promotes cell motility and invasiveness. nih.govnih.gov Knockdown of KIF20A was shown to inhibit the accumulation of these granules in cell protrusions and suppress the local translation of the cargo transcripts. nih.govnih.gov This mechanism highlights a sophisticated system where KIF20A-mediated transport is directly linked to the regulation of gene expression at a subcellular level. nih.gov

In addition to RNA-protein complexes, KIF20A is also responsible for transporting other specific proteins, such as Discs large MAGUK scaffold protein 5 (DLG5), to membrane sites where it can interact with other proteins. nih.gov

Specific Cargo Cellular Consequence of Transport Reference
IGF2BP3-containing RNA granules Promotes local translation of specific mRNAs in cell protrusions, enhancing cell motility and invasion. nih.govnih.gov
DLG5 protein Transports it to membrane sites to participate in protein-protein interactions. nih.gov
ARF6 and ARHGEF4 transcripts As cargo within IGF2BP3 granules, their localized translation is facilitated by KIF20A transport. nih.govnih.gov

Regulatory Mechanisms Governing Kif20a Activity and Expression

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the dynamic regulation of KIF20A function. These modifications act as molecular switches that can alter the protein's enzymatic activity, its interactions with other proteins, and its localization within the cell.

Phosphorylation is a key PTM that governs KIF20A's roles throughout the cell cycle. During early mitosis, KIF20A is phosphorylated and maintained in an inactive state, which prevents the premature recruitment of the chromosomal passenger complex (CPC) to the central spindle. nih.gov This regulation is, in part, mediated by cyclin-dependent kinases (Cdks). nih.gov Specifically, a decrease in cyclin-dependent kinase 1 (Cdk1) activity is required for the KIF20A-CPC complex to localize to the cleavage furrow during anaphase and promote its formation. nih.gov

In late mitosis, another critical kinase, Polo-like kinase 1 (Plk1), phosphorylates KIF20A. nih.gov This phosphorylation event is essential for regulating the binding of KIF20A to microtubules and for the precise spatial restriction of Plk1 itself to the central spindle during anaphase and telophase. nih.gov The interaction between KIF20A and Plk1 is mediated through a phosphorylation-dependent mechanism, where KIF20A phosphorylation enhances its binding affinity for Plk1. nih.gov

Here is an interactive data table summarizing the kinases that phosphorylate KIF20A and their effects:

Phosphorylation directly impacts KIF20A's ability to bind to its partners and its localization to specific cellular structures. The phosphorylation of KIF20A by Plk1 enhances its binding affinity to Plk1, facilitating the assembly of Plk1 at the central spindle where KIF20A acts as a scaffold. nih.gov

The subcellular localization of KIF20A is dynamically regulated throughout the cell cycle. During the interphase, KIF20A is associated with the Golgi apparatus. nih.gov In prophase, it accumulates in the nucleus. nih.gov As the nuclear envelope breaks down in metaphase, KIF20A is released into the cytoplasm. nih.gov In anaphase, it forms a complex with the CPC and localizes to the cleavage furrow. nih.gov This precise localization is critical for its function in cytokinesis and is influenced by its phosphorylation state. nih.gov For instance, in early mitosis, its inactive, phosphorylated state prevents its premature association with the central spindle. nih.gov

Transcriptional and Translational Regulation

The expression of the KIF20A gene is tightly controlled at both the transcriptional and translational levels, ensuring its availability when and where it is needed, particularly during cell division.

Several transcription factors are known to modulate the expression of KIF20A. Forkhead box protein M1 (FOXM1) is a key activator of KIF20A transcription. nih.gov FOXM1 binds to a forkhead responsive element (FHRE) in the KIF20A promoter, driving its expression, which is often upregulated in cancer cells. nih.govnih.gov The MMB complex, which includes components like LIN9, is involved in recruiting FOXM1 to the KIF20A promoter. nih.gov

Glioma-associated oncogene 2 (Gli2), a primary transcriptional regulator in the Hedgehog signaling pathway, also enhances KIF20A expression by activating FOXM1-mediated transcription. nih.gov Overexpression of Gli2 leads to increased KIF20A levels. nih.gov

The E2F transcription factor family is another significant regulator of KIF20A. nih.govresearchgate.net Mitogenic signals can lead to the phosphorylation of the retinoblastoma (RB) protein, which in turn releases E2F, allowing it to induce the transcription of its target genes, including KIF20A. researchgate.net

Here is an interactive data table of gene expression modulators for KIF20A:

The tumor microenvironment can influence the expression of KIF20A. Lactate, which often accumulates in tumors, has been shown to modulate gene expression. nih.gov It can upregulate E2F1, which in turn can drive the expression of genes like KIF20A that are involved in cell motility. nih.gov This suggests a lactate-E2F1-KIF20A pathway that can contribute to cancer progression. nih.gov

Non-coding RNAs, such as microRNAs (miRNAs) and circular RNAs (circRNAs), are emerging as important regulators of gene expression. nih.govnih.govfrontiersin.org These molecules can influence the stability and translation of messenger RNAs (mRNAs). nih.govnih.gov In the cytoplasm, long non-coding RNAs (lncRNAs) and circRNAs can act as competing endogenous RNAs (ceRNAs) or "sponges" for miRNAs. nih.govfrontiersin.org By binding to miRNAs, they can prevent the miRNA from targeting and degrading its target mRNAs. nih.govfrontiersin.org While the specific miRNAs and circRNAs that directly regulate KIF20A are a growing area of research, the general mechanism involves these non-coding RNAs fine-tuning the levels of KIF20A protein by controlling the fate of its mRNA transcript. frontiersin.orgbiorxiv.org

Compound and Gene Name Index

NameType
Kinesin-like protein KIF20AProtein
Polo-like kinase 1 (PLK1)Protein (Kinase)
Cyclin-dependent kinases (Cdks)Protein (Kinase)
Cyclin-dependent kinase 1 (Cdk1)Protein (Kinase)
Forkhead box protein M1 (FOXM1)Protein (Transcription Factor)
Glioma-associated oncogene 2 (Gli2)Protein (Transcription Factor)
E2F transcription factor 1 (E2F1)Protein (Transcription Factor)
Retinoblastoma (RB)Protein
LIN9Protein
LactateSmall Molecule
microRNA (miRNA)Non-coding RNA
circular RNA (circRNA)Non-coding RNA
long non-coding RNA (lncRNA)Non-coding RNA

Kif20a in Normal Biological Processes

Developmental Roles

KIF20A's developmental significance is underscored by its dynamic expression and localization patterns during critical periods of organismal growth. Its functions are particularly prominent in processes that require meticulous control over cell division and fate decisions, such as gametogenesis, embryogenesis, and neurogenesis.

Oocyte Meiotic Maturation

The maturation of oocytes is a fundamental process for sexual reproduction, involving two successive meiotic divisions to produce a haploid gamete. KIF20A is a key regulator in this process, ensuring the fidelity of chromosome segregation and cytokinesis.

In porcine oocytes, KIF20A exhibits a dynamic localization pattern throughout meiotic maturation. nih.govnih.gov It is initially found at the centromeres after germinal vesicle breakdown (GVBD) and during metaphase I (MI). nih.govnih.govresearchgate.net As the oocyte progresses to telophase I (TI), KIF20A relocates to the midbody, a structure essential for cytokinesis. nih.govnih.govresearchgate.net Subsequently, in metaphase II (MII), it once again associates with the centromeres. nih.govnih.govresearchgate.net This precise spatio-temporal localization suggests a critical role in the transition from meiosis I to meiosis II. nih.gov

Research involving the inhibition of KIF20A provides direct evidence of its importance. Treatment of porcine oocytes with Paprotrain, a specific inhibitor of KIF20A, leads to a dose-dependent failure in the extrusion of the first polar body, a key indicator of successful meiotic I completion. nih.gov This failure is associated with an arrest of the oocytes in the early metaphase I stage of the cell cycle. nih.govresearchgate.net While KIF20A inhibition disrupts meiotic progression, it does not appear to affect the morphology of the meiotic spindle itself. nih.govresearchgate.net

Table 1: Effect of KIF20A Inhibition on Porcine Oocyte Meiotic Maturation Data derived from studies on cumulus-oocyte complexes (COCs) treated with the KIF20A inhibitor, Paprotrain.

Treatment GroupConcentrationFirst Polar Body Extrusion Rate (%)Meiotic Stage ArrestReference
Control0 µM83.38 ± 2.86- nih.gov
Paprotrain10 µM72.95 ± 4.16Metaphase I nih.gov
Paprotrain20 µM65.20 ± 4.69Metaphase I nih.gov
Paprotrain50 µM42.07 ± 7.41Metaphase I nih.gov

Early Embryo Development

Following fertilization, the zygote undergoes a series of rapid mitotic divisions, or cleavages, to form the early embryo. KIF20A continues to play a vital role during this period of intense cell proliferation.

In early porcine parthenogenetic embryos, KIF20A is localized within the nucleus of the cells. nih.govnih.goveneuro.org This nuclear localization is observed from the zygote stage through to the 4-cell stage, suggesting an ongoing requirement for KIF20A in the initial stages of embryogenesis. researchgate.neteneuro.orgrepec.org

The functional necessity of KIF20A in early embryonic development is highlighted by inhibition studies. When KIF20A activity is blocked using Paprotrain, the development of early parthenogenetic embryos is severely impaired. nih.govresearchgate.net This inhibition leads to a dose-dependent failure in embryonic cleavage. nih.gov For instance, while a vast majority of control MII oocytes develop to the 4-cell stage, this developmental rate is drastically reduced in the presence of the KIF20A inhibitor. nih.gov

Table 2: Impact of KIF20A Inhibition on Early Porcine Embryo Development Data reflects the developmental progression to the 4-cell stage in parthenogenetic embryos following treatment with Paprotrain.

Treatment GroupConcentrationDevelopment to 4-Cell Stage (%)Reference
Control0 µM81.73 ± 3.80 nih.gov
Paprotrain10 µM38.42 ± 16.34 nih.gov
Paprotrain20 µM34.55 ± 8.64 nih.gov
Paprotrain50 µM3.91 ± 1.36 nih.gov

Neuronal Development and Differentiation

The development of the nervous system is a highly complex process that relies on the precise regulation of neural progenitor cell (NPC) proliferation and differentiation. KIF20A has emerged as a critical player in controlling the division modes of NPCs, thereby influencing cell fate decisions during cortical neurogenesis. nih.govnih.gov

KIF20A is crucial for balancing the symmetric and asymmetric divisions of NPCs. nih.gov Symmetric divisions expand the progenitor pool, while asymmetric divisions generate one progenitor cell and one cell destined to become a neuron. Knockdown of KIF20A in NPCs leads to a shift from proliferative (symmetric) to differentiative (asymmetric) divisions. nih.gov This results in an early exit from the cell cycle and precocious neuronal differentiation, without causing significant defects in cytokinesis or apoptosis. nih.gov

Loss-of-function studies in mice have demonstrated that KIF20A is essential for maintaining the proliferative state of NPCs. nih.gov Germline and inducible knockout of KIF20A results in a reduction of progenitor cells and neurons, leading to a thinner cortex and ventriculomegaly. nih.govnih.gov This phenotype underscores the importance of KIF20A in generating the correct number of neurons during brain development. The mechanism behind this role involves the interaction of KIF20A with other regulatory proteins at the intercellular bridge of dividing cells, influencing the fate of the daughter cells. nih.govnih.gov

Table 3: Consequences of KIF20A Disruption on Neuronal Progenitor Cell Fate Findings from studies involving KIF20A knockdown or knockout in the developing mammalian cortex.

Experimental ConditionKey ObservationCellular OutcomeReference
KIF20A Knockdown (shRNA)Shift from proliferative to differentiative divisionsEarly cell cycle exit and precocious neuronal differentiation nih.gov
KIF20A Knockout (inducible)Depletion of progenitor cell populationThinner cortex and ventriculomegaly nih.govnih.gov
KIF20A Knockdown (shRNA)Increased cell cycle exit index (BrdU+/Ki67- cells)Premature neuronal differentiation researchgate.net

Kif20a in Disease Mechanisms and Pathogenesis

Dysregulation in Oncogenesis and Cancer Progression

The dysregulation of KIF20A is a hallmark of many malignancies, where it shifts from a tightly regulated mitotic protein to a potent oncogenic driver. nih.gov This protein, also known as mitotic kinesin-like protein 2 (MKlp2), contributes to tumorigenesis by disrupting normal cellular processes and promoting characteristics associated with cancer. nih.gov

Extensive research has demonstrated that KIF20A is significantly overexpressed in a wide array of human cancers compared to corresponding normal tissues. nih.govnih.gov This overexpression is not limited to a single type of cancer but is a widespread phenomenon, suggesting a fundamental role in oncogenesis. nih.gov High levels of KIF20A expression have been documented in cancers of the bladder, breast, colorectum, esophagus, liver, lung, pancreas, and prostate, as well as in glioma, melanoma, and soft tissue sarcoma. nih.govspandidos-publications.comfrontiersin.orgnih.govnih.govjcancer.org For instance, in breast cancer, KIF20A protein was detected in over 75% of the 257 cases analyzed, while it was rarely found in normal breast tissue. nih.gov Similarly, a study on pancreatic ductal adenocarcinoma (PDAC) found an 18.4-fold average increase in KIF20A messenger RNA in cancerous tissues compared to the normal pancreas. nih.gov

Table 1: Cancers with Documented KIF20A Overexpression

Cancer Type Reference
Bladder Cancer nih.govfrontiersin.orgnih.gov
Breast Cancer nih.govspandidos-publications.comnih.gov
Cervical Squamous Cell Carcinoma mdpi.com
Colorectal Cancer (CRC) nih.govnih.govfrontiersin.org
Epithelial Ovarian Cancer mdpi.comnih.gov
Esophageal Squamous Cell Carcinoma nih.gov
Gastric Cancer frontiersin.orgmdpi.comnih.gov
Glioma nih.govspandidos-publications.commdpi.com
Hepatocellular Carcinoma (HCC) nih.govfrontiersin.orgresearchgate.net
Lung Adenocarcinoma (LUAD) frontiersin.orgnih.gov
Medulloblastoma mdpi.com
Melanoma nih.govmdpi.comnih.gov
Non-small Cell Lung Cancer (NSCLC) nih.gov
Osteosarcoma jst.go.jp
Pancreatic Cancer spandidos-publications.commdpi.comnih.gov
Prostate Cancer spandidos-publications.comfrontiersin.orgresearchgate.net
Renal Clear Cell Carcinoma (ccRCC) nih.govnih.govnih.gov
Soft Tissue Sarcoma (STS) nih.govjcancer.org

This table is interactive. Click on the headers to sort.

Elevated KIF20A expression directly contributes to the malignant behavior of cancer cells by enhancing their ability to proliferate, migrate, and invade surrounding tissues. nih.govresearchgate.net In glioma, for example, KIF20A promotes cell proliferation and invasion. nih.gov Similarly, silencing KIF20A in pancreatic cancer cells leads to a reduction in their proliferation, motility, and invasion capabilities. nih.gov This pro-tumorigenic function is also observed in non-small cell lung cancer, where knocking down KIF20A inhibits cell migration, invasion, and proliferation. nih.gov The mechanism often involves KIF20A's core function in cell division; its overexpression facilitates rapid and uncontrolled cell growth. nih.gov In prostate and renal cancer cells, knockdown of KIF20A has been shown to suppress proliferation and invasion. nih.govresearchgate.netnih.gov Furthermore, KIF20A can promote the invasiveness of cancer cells by facilitating the transport of molecules crucial for degrading the extracellular matrix, such as membrane-type 1 matrix metalloproteinase (MT1-MMP), although this specific mechanism involves interplay with other kinesins like KIF3A and KIF13A. biorxiv.org

Table 2: Prognostic Significance of KIF20A Expression in Various Cancers

Cancer Type Association of High KIF20A Expression Reference
Bladder Cancer Poor prognosis, increased proliferation and metastasis frontiersin.orgnih.gov
Breast Cancer Poor overall survival, independent prognostic factor spandidos-publications.commdpi.comnih.gov
Cervical Squamous Cell Carcinoma Higher risk of recurrence and metastasis, independent prognostic indicator mdpi.com
Colorectal Cancer (CRC) Poor prognosis, associated with invasion depth, metastasis, and TNM stage nih.govnih.gov
Epithelial Ovarian Cancer Advanced stages, metastasis, recurrence, chemoresistance mdpi.comnih.gov
Gastric Cancer Enhanced cell proliferation, poor overall survival, higher histological grades mdpi.comnih.gov
Glioma Higher tumor grades, diminished survival, independent prognostic factor nih.govmdpi.com
Liver Cancer Unfavorable prognosis proteinatlas.org
Lung Cancer Unfavorable prognosis, shorter overall survival frontiersin.orgnih.govproteinatlas.org
Melanoma Adverse outcomes, biomarker for diagnosis and prognosis mdpi.comnih.gov
Pancreatic Cancer Unfavorable prognosis proteinatlas.org
Renal Cancer Unfavorable prognosis, shorter overall and disease-free survival nih.govproteinatlas.org

This table is interactive. Click on the headers to sort.

KIF20A exerts its oncogenic functions by modulating critical signaling pathways that govern cell life and death. Its dysregulation hijacks normal cellular machinery, leading to uncontrolled growth and survival of cancer cells.

As a mitotic kinesin, KIF20A's primary role is in cell cycle regulation, and its dysregulation directly impacts this process in cancer cells. researchgate.net In several cancers, altering KIF20A levels leads to cell cycle arrest. For example, suppressing KIF20A in breast cancer cells causes them to arrest in the G2/M phase, ultimately leading to mitotic cell death. nih.govspandidos-publications.com A similar G2/M arrest is observed in gastric cancer and lung adenocarcinoma cells following KIF20A inhibition. frontiersin.orgresearchgate.net

Conversely, in other cancer types, KIF20A affects different phases of the cell cycle. In glioblastoma, knocking down KIF20A induces cell cycle arrest in the G0/G1 phase. e-century.us In hepatocellular carcinoma, KIF20A influences the transition from the G1 to S phase through the transcription factor E2F1. nih.govresearchgate.net The E2F family of transcription factors are crucial regulators of the cell cycle, often controlled by the tumor suppressor pRB. nih.govyoutube.com When pRB is dysfunctional, as is common in cancer, E2F activity can increase, driving proliferation. nih.gov KIF20A has been identified as a downstream target in this pathway, with lactate-induced E2F1 activation leading to increased KIF20A expression and enhanced cancer cell motility. mdpi.com

The tumor suppressor p53, a master regulator of the cell cycle and apoptosis, also has connections to KIF20A. youtube.com Functional enrichment analysis in soft tissue sarcomas suggests a link between KIF20A and the p53 signaling pathway. jcancer.org The p53 pathway can be triggered by oncogenic stress, such as that caused by deregulated E2F activity, leading to cell cycle arrest or apoptosis as a protective measure. nih.gov

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. frontiersin.org Its aberrant activation is a common feature in many cancers, contributing to tumor progression and chemoresistance. nih.gov Recent studies have identified KIF20A as a key regulator of this pathway in certain cancers. nih.govnih.gov

In colorectal cancer, KIF20A has been shown to exert its pro-tumor functions by activating the JAK/STAT3 signaling pathway. nih.govnih.gov Upregulation of KIF20A leads to increased phosphorylation of both JAK2 and STAT3, the key components of the pathway, without changing their total protein levels. nih.gov Activated STAT3 then translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in proliferation and survival. nih.gov This KIF20A-mediated activation of JAK/STAT3 enhances the malignant characteristics of colorectal cancer cells, including proliferation, metastasis, and chemoresistance. nih.gov A similar mechanism has been identified in osteosarcoma, where KIF20A promotes malignancy and resistance to cisplatin (B142131) by regulating the JAK/STAT3 pathway. researchgate.netjst.go.jp These findings establish a clear mechanistic link between the overexpression of a mitotic motor protein and the activation of a major oncogenic signaling pathway.

Molecular Pathways Involved in Cancer Pathogenesis

Modulation of Apoptosis Pathways (e.g., p21, Bax, Bcl2, Caspase 3)

Kinesin-like protein KIF20A has been identified as a significant modulator of programmed cell death, or apoptosis, within cancer cells. Its overexpression generally correlates with an inhibition of apoptotic pathways, thereby promoting cell survival and tumor growth. Research indicates that KIF20A exerts its anti-apoptotic effects by influencing key regulatory proteins involved in the cell's life and death signaling.

In hepatocellular carcinoma (HCC), studies using bulk and single-cell RNA sequencing have revealed that the overexpression of KIF20A leads to the inhibited activity of p21 and Bax. nih.gov p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle, and its downregulation allows for unchecked cell proliferation. Bax is a pro-apoptotic member of the Bcl-2 family; it promotes apoptosis by increasing the permeability of the mitochondrial membrane. nih.gov By inhibiting both p21 and Bax, KIF20A facilitates cancer cell survival. nih.gov

Further evidence comes from studies on colorectal cancer (CRC) and glioma. In CRC cell lines, the knockdown of KIF20A was shown to promote cell apoptosis. nih.gov Similarly, in glioma, down-regulating KIF20A expression not only reduced cell proliferation but also induced apoptosis. nih.gov The mechanism can also be influenced by other molecules, such as circ-Serpine2, which has been shown to upregulate KIF20A expression, leading to an inhibition of apoptosis in glioma cells. nih.gov

The intrinsic apoptotic pathway, which KIF20A appears to influence, is a complex cascade. It is tightly regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov An imbalance in favor of anti-apoptotic proteins prevents the release of mitochondrial cytochrome c and the subsequent activation of executioner caspases, such as Caspase 3, which are responsible for dismantling the cell. nih.govnih.gov While direct modulation of Bcl-2 and Caspase 3 by KIF20A is less explicitly detailed in current literature, its established role in suppressing Bax activity points to a decisive intervention at a critical checkpoint of the apoptotic machinery. nih.gov

Table 1: KIF20A's Influence on Apoptotic Regulators

Apoptotic Regulator Effect of High KIF20A Expression Consequence in Cancer Cells Supporting Cancer Type(s)
p21 Inhibition of activity Promotes cell cycle progression Hepatocellular Carcinoma nih.gov
Bax Inhibition of activity Suppresses apoptosis Hepatocellular Carcinoma nih.gov
General Apoptosis Inhibition Promotes cell survival Colorectal Cancer nih.gov, Glioma nih.gov
Influence on Cancer Metabolism (e.g., Warburg effect, c-Myc, HIF-1α, PKM2, LDHA)

KIF20A plays a crucial role in reprogramming cellular metabolism, particularly by promoting the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production. nih.govresearchgate.net This metabolic shift supports the rapid proliferation of tumor cells by providing necessary biosynthetic precursors. nih.gov

In colorectal cancer (CRC), KIF20A has been shown to enhance the Warburg effect through the c-Myc/HIF-1α axis. nih.govresearchgate.net Studies demonstrate that KIF20A is upregulated in CRC tissues and cell lines. nih.gov Knocking down KIF20A in CRC cells leads to a decrease in the production of pyruvate (B1213749), lactate, and ATP, which are hallmarks of the Warburg effect. Conversely, overexpressing KIF20A enhances this metabolic phenotype. nih.gov

The mechanism involves the modulation of key metabolic regulators. Western blot analyses have confirmed that silencing KIF20A attenuates the protein levels of c-Myc and Hypoxia-inducible factor-1α (HIF-1α). nih.gov These transcription factors are central orchestrators of cancer metabolism. nih.govresearchgate.net

c-Myc and HIF-1α work in concert to upregulate the expression of glycolytic enzymes. nih.govresearchgate.net

KIF20A-mediated upregulation of c-Myc and HIF-1α subsequently increases the levels of Pyruvate Kinase M2 (PKM2) and Lactate Dehydrogenase A (LDHA). nih.gov

PKM2 is an isoform of pyruvate kinase that is predominantly expressed in cancer cells and plays a pivotal role in redirecting glycolytic intermediates towards anabolic pathways. nih.gov LDHA is responsible for converting pyruvate to lactate, which regenerates the NAD+ necessary to sustain high glycolytic rates. researchgate.netembopress.org Rescue experiments have further validated that KIF20A drives the Warburg effect via the c-Myc/HIF-1α signaling pathway in CRC. nih.gov

Table 2: KIF20A's Role in the Warburg Effect via the c-Myc/HIF-1α Axis

Component Role in Metabolism Effect of High KIF20A Expression Reference
c-Myc Transcription factor, upregulates glycolytic genes Increased protein levels nih.gov
HIF-1α Transcription factor, key regulator of glycolysis Increased protein levels nih.gov
PKM2 Glycolytic enzyme, promotes anabolic pathways Increased protein levels nih.gov
LDHA Enzyme, converts pyruvate to lactate Increased protein levels nih.gov
Warburg Effect Metabolic phenotype (aerobic glycolysis) Enhanced nih.govresearchgate.net
Contribution to Chemotherapy Resistance Mechanisms

A growing body of evidence indicates that high expression of KIF20A is a significant contributor to resistance against various chemotherapeutic agents in several types of cancer. researchsquare.com This function complicates treatment and is associated with poor patient prognosis. nih.gov

In colorectal cancer (CRC), elevated KIF20A levels have been shown to enhance resistance to chemotherapy. nih.gov This is partly mediated through the activation of the JAK/STAT3 signaling pathway. nih.gov Furthermore, KIF20A has been implicated in resistance to oxaliplatin, a common CRC therapeutic. The proposed mechanism involves the KIF20A/NUAK1/PP1β/GPX4 pathway, which is thought to inhibit ferroptosis, a form of iron-dependent cell death, thereby protecting cancer cells from the drug's effects. nih.govfrontiersin.org Knockdown of KIF20A was found to enhance the sensitivity of CRC cells to oxaliplatin. nih.gov

Similar findings have been observed in other cancers:

Hepatocellular Carcinoma (HCC): KIF20A knockdown promoted the chemosensitivity of HCC cells to both cisplatin and sorafenib. researchgate.netresearchgate.net

Prostate Cancer: Pimozide, a drug that can suppress KIF20A expression, was shown to help overcome resistance to cabazitaxel (B1684091) in castration-resistant prostate cancer (CRPC). nih.gov

The consistent association across different tumor types and therapeutic agents underscores KIF20A's role as a valuable biomarker for chemoresistance and a promising target for developing strategies to overcome it. nih.govresearchgate.net

Role in Immune Evasion (e.g., T-cell exhaustion via SPP1-CD44 axis)

KIF20A is emerging as a key factor in the mechanisms that allow cancer cells to evade the host immune system. nih.gov Its overexpression in the tumor microenvironment can lead to a suppressed anti-tumor immune response, primarily by inducing the exhaustion of T-cells. nih.gov

In hepatocellular carcinoma (HCC), a direct link has been established between high KIF20A expression and T-cell exhaustion through the SPP1-CD44 axis. nih.gov Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin, is a cytokine that, when secreted by tumor-associated macrophages (TAMs), can bind to the CD44 receptor on T-cells. nih.gov This interaction is a principal mediator of immune suppression and drives T-cell exhaustion, which is characterized by the reduced functionality of CD8+ T-cells and their inability to effectively eliminate cancer cells. nih.govnih.gov Studies utilizing single-cell RNA sequencing have confirmed that KIF20A can induce this T-cell exhaustion pathway. nih.gov

Furthermore, KIF20A expression has been found to correlate with the expression of immune checkpoint inhibitors (ICIs), which are major targets in cancer immunotherapy. nih.gov This suggests that tumors with high KIF20A levels might create an immune-suppressive microenvironment that could, paradoxically, make them more susceptible to therapies that block these checkpoints. nih.gov KIF20A is also recognized as a tumor-associated antigen (TAA), meaning it can be presented by cancer cells and recognized by the immune system. nih.govaacrjournals.org This has led to the development of KIF20A-based peptide vaccines designed to stimulate T-helper 1 (TH1) cells and cytotoxic T-lymphocytes (CTLs) to mount a robust anti-tumor response. aacrjournals.org

Table 3: KIF20A's Mechanisms of Immune Evasion

Mechanism Key Molecules Involved Outcome Reference
T-cell Exhaustion SPP1-CD44 Axis Reduced anti-tumor immunity nih.govnih.gov
Checkpoint Correlation Immune Checkpoint Inhibitors (ICIs) Modulation of the tumor immune microenvironment nih.gov
Antigen Presentation Tumor-Associated Antigen (TAA) Potential target for cancer vaccines nih.govaacrjournals.org

Potential Involvement in Other Pathological Conditions

While the vast majority of research on KIF20A has focused on its role as an oncogene in various cancers, its fundamental biological functions suggest potential involvement in other, non-cancerous pathological conditions. nih.govresearchsquare.comnih.gov KIF20A is a member of the kinesin superfamily of motor proteins, which are essential for intracellular transport and, critically, for the process of cell division (mitosis). nih.gov

Specifically, KIF20A is integral to cytokinesis, the final stage of cell division where the cytoplasm of a single cell is divided to form two daughter cells. nih.govmdpi.com It ensures the correct transport of molecules and the proper function of the mitotic spindle. mdpi.com Dysregulation of such a critical mitotic protein could theoretically lead to pathologies characterized by abnormal cell division or proliferation outside of cancer.

Furthermore, research has noted the role of KIF20A in the normal development of cerebellar neurons. nih.gov This implies that aberrant KIF20A function could potentially contribute to neurodevelopmental disorders or other neurological conditions, although this remains a largely unexplored area of research. To date, specific non-cancerous diseases directly linked to KIF20A dysregulation are not well-documented in the literature, and this field represents a future avenue for investigation.

Academic Research on Kinesin Like Protein Kif20a 284 293

Identification and Characterization as an Antigenic Peptide

Kinesin-like protein KIF20A, also known as Mitotic Kinesin-Like Protein 2 (MKLP2), has been identified as a tumor-associated antigen (TAA) due to its significant overexpression in various cancers compared to normal tissues. nih.govmdpi.comnih.gov This differential expression makes it a promising target for cancer immunotherapy. mdpi.com A key strategy in developing such therapies involves identifying specific antigenic peptides from the TAA that can elicit an immune response. nih.gov

Mapping of Peptide Sequences from KIF20A

Through genome-wide cDNA microarray analysis, KIF20A was pinpointed as a candidate TAA in cancers such as pancreatic cancer. nih.gov Subsequent research focused on identifying specific peptide sequences from the KIF20A protein that could act as epitopes, which are the parts of an antigen recognized by the immune system. Using methods that include computer algorithms and analysis in transgenic mice, several potential cytotoxic T lymphocyte (CTL) epitopes have been mapped from the KIF20A protein. nih.govnih.gov Among these, the peptide sequence spanning amino acids 284-293 has been identified as a key antigenic peptide. nih.govnih.govucl.ac.be

Table 1: Identified HLA-A2-Restricted Antigenic Peptides from KIF20A

Peptide Name Sequence Position Reference
KIF20A-2 LLSDDDVVV 12-20 nih.gov
KIF20A-28 AQPDTAPLPV 284-293 nih.gov
KIF20A-8 CIAEQYHTV 809-817 nih.gov

Specificity of (284-293) Peptide (AQPDTAPLPV)

The peptide KIF20A (284-293), with the amino acid sequence AQPDTAPLPV, has been specifically characterized as an HLA-A2-restricted CTL epitope. nih.govnih.govucl.ac.be This specificity means that the peptide is presented on the surface of cancer cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2. nih.gov The HLA-A2 allele is common in a significant portion of the human population. ucl.ac.be The presentation of the AQPDTAPLPV peptide by HLA-A2 molecules on tumor cells allows for its recognition by specific T-cells, which can then mount a targeted attack against the cancer cells. nih.gov Studies have demonstrated that this peptide can induce HLA-A2-restricted CTLs without causing autoimmunity in preclinical models. nih.gov

Immunological Properties and Research Applications

The identification of KIF20A (284-293) as a specific antigenic peptide has led to extensive research into its immunological properties and its applications in cancer immunotherapy research.

Recognition by T-cells (CD4+ and CD8+ T-cell Epitopes)

The primary immunological function of the KIF20A (284-293) peptide is its recognition by CD8+ T-cells, also known as cytotoxic T lymphocytes (CTLs). nih.gov When presented by HLA-A2 molecules on cancer cells, this peptide is recognized by the T-cell receptors of specific CD8+ T-cells, which then become activated to kill the tumor cells. nih.govmdpi.com

Further research has explored the potential of longer peptides derived from KIF20A to stimulate a broader immune response. Studies have identified promiscuous KIF20A long peptides that contain epitopes capable of being recognized by both CD4+ T-helper cells and CD8+ CTLs. mdpi.comnih.gov The activation of CD4+ T-cells is crucial as they provide help to CD8+ T-cells, enhancing their proliferation and cytotoxic function, leading to a more robust and sustained anti-tumor immune response. mdpi.com

Use in In Vitro Immunogenicity Studies

The KIF20A (284-293) peptide has been instrumental in in vitro studies designed to assess its immunogenic potential. In these experiments, peripheral blood mononuclear cells (PBMCs), which contain immune cells like T-cells, are collected from healthy HLA-A2 positive donors. nih.govnih.gov These PBMCs are then stimulated in vitro with the synthetic AQPDTAPLPV peptide. nih.gov

These studies have successfully demonstrated that stimulation with the KIF20A (284-293) peptide can generate peptide-reactive human CTLs. nih.gov These laboratory-grown CTLs exhibit specific cytotoxic activity against cancer cells that express both the KIF20A protein and the HLA-A2 molecule. nih.gov Such in vitro immunogenicity assays are crucial for confirming the antigenic potential of peptide candidates before they are considered for further preclinical or clinical investigation. nih.govfrontiersin.org IFN-γ enzyme-linked immunospot (ELISPOT) assays are often used in these studies to quantify the T-cell response by measuring the frequency of peptide-specific, IFN-γ-producing cells. nih.govnih.gov

Table 2: Summary of In Vitro Immunogenicity Research on KIF20A Peptides

Study Focus Cell Source Method Outcome Reference
CTL Induction PBMCs from HLA-A2(+) healthy donors In vitro peptide stimulation Generation of CTLs with cytotoxic response against KIF20A(+), HLA-A2(+) tumor cells nih.gov
T-helper Cell Response PBMCs from healthy donors and cancer patients Short-term in vitro stimulation with long peptides Detection of significant KIF20A-specific TH1 cell responses in cancer patients nih.gov

Application in In Vivo Models for Immune Response Research

To evaluate the immunogenicity and anti-tumor efficacy of KIF20A peptides in a living organism, in vivo studies are essential. Transgenic mice, particularly those engineered to express human HLA molecules like HLA-A2 or HLA-A24, serve as valuable preclinical models. nih.govnih.gov

In one key study, HLA-A2 transgenic mice were used to confirm that vaccination with the KIF20A (284-293) peptide could induce HLA-A2-restricted CTLs in vivo without signs of autoimmunity. nih.gov Other research has utilized HLA-A24 transgenic mice to demonstrate that vaccination with a KIF20A long peptide can lead to the efficient cross-priming of CTLs. nih.gov Furthermore, xenograft models, where human tumor cells are implanted into immunodeficient mice, have been used to show that inhibiting KIF20A can suppress tumor growth in vivo, reinforcing its role as a therapeutic target. nih.gov These in vivo models are critical for assessing the potential of KIF20A-based vaccines and immunotherapies to stimulate an effective immune response against tumors. nih.govnih.gov

Relevance as a Tumor-Associated Antigen (TAA) for Immunological Research Tools

Kinesin-like protein KIF20A, a member of the kinesin superfamily of motor proteins, has emerged as a significant tumor-associated antigen (TAA) in the field of cancer immunology. nih.govmdpi.com Its role in crucial cellular activities such as mitosis and intracellular transport, combined with its overexpression in a wide array of malignant tumors, positions it as a compelling target for the development of immunological research tools and cancer immunotherapies. nih.govaging-us.com The specific peptide fragment KIF20A (284-293), with the amino acid sequence AQPDTAPLPV, has been identified as a key epitope in the immunological response to KIF20A-expressing cancers. nih.govaacrjournals.org

The immunological relevance of the KIF20A (284-293) peptide stems from its ability to be presented by HLA-A2 molecules on the surface of tumor cells and subsequently recognized by cytotoxic T lymphocytes (CTLs). nih.gov Studies have successfully shown that this peptide can induce HLA-A2-restricted CTLs from the peripheral blood mononuclear cells of healthy donors. nih.gov These generated CTLs exhibit cytotoxic activity against cancer cells that are positive for both KIF20A and HLA-A2, confirming that KIF20A (284-293) is a naturally processed epitope. nih.govaacrjournals.org

The identification of KIF20A (284-293) as a potent CTL epitope has paved the way for its use in the development of peptide-based cancer vaccines. nih.gov Clinical trials have been initiated to evaluate the safety and efficacy of vaccines incorporating KIF20A-derived peptides for various advanced cancers. aacrjournals.orgclinicaltrials.gov These research efforts underscore the potential of targeting KIF20A to stimulate a specific anti-tumor immune response in patients. aacrjournals.orgnih.gov The KIF20A (284-293) peptide, therefore, serves as an invaluable tool for both basic and clinical immunological research, facilitating the study of T-cell responses to cancer and the development of novel immunotherapeutic strategies.

Detailed Research Findings on KIF20A (284-293) as a TAA

FindingCancer Type(s)Key OutcomeCitation
Identification of KIF20A (284-293) as an HLA-A2-restricted CTL epitope.Pancreatic CancerThe peptide AQPDTAPLPV induced HLA-A2-restricted CTLs that showed cytotoxicity against KIF20A-positive, HLA-A2-positive cancer cells. nih.gov
Overexpression of KIF20A in tumor tissues.Pancreatic, Bladder, Non-small cell lung, Cholangiocellular carcinomaKIF20A was found to be overexpressed in malignant tissues compared to their non-cancerous counterparts and most normal tissues. nih.gov
In vitro generation of peptide-reactive human CTLs.General (from healthy donors)Stimulation of peripheral blood mononuclear cells from HLA-A2+ healthy donors with the KIF20A (284-293) peptide successfully generated reactive CTLs. nih.gov
Inclusion in T-cell defined human tumor antigen database.GeneralThe peptide KIF20A (284-293) is listed as a recognized tumor antigenic peptide presented by HLA-A2. aacrjournals.orgucl.ac.be

KIF20A Expression and Clinical Significance in Various Cancers

Cancer TypeExpression ProfileClinical CorrelationCitation
Pancreatic CancerOverexpressedIdentified as a novel TAA and a target for immunotherapy. nih.govnih.gov
Bladder CancerSignificantly upregulatedAssociated with increased proliferation and metastasis. nih.govdntb.gov.ua
Hepatocellular Carcinoma (HCC)OverexpressedConsidered a promising target for vaccine development to improve immune checkpoint blockade therapy. nih.govfrontiersin.org
GliomaHighly expressed, correlating with pathological gradeHigher expression is associated with poorer prognosis. Inhibition of KIF20A reduced cell proliferation. nih.govnih.gov
Breast CancerExpressed in the majority of tumor samples, rarely in normal tissueIdentified as an independent prognostic marker. nih.gov
Colorectal Cancer (CRC)Upregulated at both mRNA and protein levelsPlays a crucial role in improving cell proliferation and resistance to chemotherapy. aging-us.combmrat.org
Castration-Resistant Prostate Cancer (CRPC)Overexpressed compared to androgen-dependent prostate cancerDrives CRPC progression through activation of the androgen receptor. nih.gov

Methodological Approaches in Kif20a Research

Bioinformatic and Computational Analyses

Bioinformatic and computational tools are instrumental in the initial stages of KIF20A research, particularly in identifying fragments of the protein that may have clinical relevance. These methods allow for large-scale data analysis to predict and prioritize which components of the KIF20A protein warrant further investigation.

Gene Expression Profiling (RNA-seq, scRNA-seq, Microarray)

Gene expression profiling is a common starting point to assess the relevance of KIF20A in various biological contexts, especially in cancer. By analyzing messenger RNA (mRNA) levels, researchers can determine if the KIF20A gene is overexpressed or underexpressed in diseased tissues compared to normal tissues.

RNA-sequencing (RNA-seq) and microarray analyses of bulk tumor tissues have consistently shown that KIF20A is upregulated in a wide array of cancers, including pancreatic, lung, breast, and colorectal cancer. nih.govfrontiersin.orgucl.ac.be This overexpression at the gene level suggests that the KIF20A protein is also more abundant in these cancer cells, making it a potential biomarker and therapeutic target.

Single-cell RNA-sequencing (scRNA-seq) provides a more granular view, allowing researchers to examine KIF20A expression in individual cells within a tumor. This can reveal heterogeneity in expression and identify specific cell populations that are driving the overexpression. semanticscholar.org

These gene expression studies provide the foundational evidence that directs further research into the KIF20A protein and its constituent peptides.

Functional Enrichment Analysis (GO, KEGG, GSEA)

Once it is established that KIF20A is differentially expressed, functional enrichment analyses are employed to predict the biological processes and pathways in which the protein is involved.

Gene Ontology (GO) analysis categorizes the functions of KIF20A and its interacting genes based on three domains: biological process, cellular component, and molecular function. Studies have shown that KIF20A is primarily associated with processes like cell division, spindle formation, and microtubule-based movement. scispace.comnih.gov

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis helps to place KIF20A within the context of broader signaling pathways. KIF20A has been linked to pathways such as the cell cycle and p53 signaling. scispace.com

Gene Set Enrichment Analysis (GSEA) is used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. GSEA has revealed that high KIF20A expression is associated with the upregulation of cell cycle-related pathways. nih.gov

These analyses provide insights into the potential functional consequences of KIF20A overexpression.

Protein-Protein Interaction (PPI) Network Construction

To understand how KIF20A functions within the cellular machinery, researchers construct protein-protein interaction (PPI) networks. These networks map the physical and functional interactions between KIF20A and other proteins. scispace.com Using databases such as STRING and software like Cytoscape, studies have identified key interacting partners of KIF20A, which are often involved in cell cycle regulation. nih.govnih.gov This helps to elucidate the molecular mechanisms through which KIF20A exerts its effects.

Prognostic and Diagnostic Biomarker Identification

A significant application of bioinformatic analysis in KIF20A research is the identification of its potential as a biomarker. By correlating KIF20A expression levels with clinical data from large patient cohorts, such as The Cancer Genome Atlas (TCGA), researchers can assess its prognostic and diagnostic value. frontiersin.orgnih.gov

Numerous studies have demonstrated that high KIF20A expression is associated with poorer prognosis and shorter survival times in various cancers. frontiersin.orgnih.gov Furthermore, Receiver Operating Characteristic (ROC) curve analysis has indicated that KIF20A expression can effectively distinguish between tumor and normal tissues, highlighting its diagnostic potential. nih.gov

Bioinformatic tools are also used to identify specific epitopes within the KIF20A protein that could be recognized by the immune system. Computer algorithms that predict the binding affinity of peptides to Human Leukocyte Antigen (HLA) molecules were instrumental in identifying the KIF20A (284-293) peptide as a potential T-cell epitope.

In Vitro Cellular and Biochemical Assays

Following the predictions and hypotheses generated through computational analyses, in vitro assays are essential for experimental validation. These laboratory-based techniques allow for the direct study of KIF20A and its fragments in a controlled environment.

Cell Culture Models for Expression and Functional Studies

Cell culture models are fundamental to studying the function of KIF20A and its specific peptides. For the KIF20A (284-293) peptide, which has been identified as a cytotoxic T lymphocyte (CTL) epitope, specific cell culture systems are employed.

Peripheral Blood Mononuclear Cells (PBMCs): To study the immunogenicity of the KIF20A (284-293) peptide, PBMCs are isolated from healthy donors. These cells, which include T-lymphocytes, are then stimulated in vitro with the synthetic peptide. This process is designed to activate and expand any T-cells that are capable of recognizing the KIF20A peptide.

Peptide-Pulsed Target Cells: To assess the cytotoxic activity of the stimulated T-cells, target cells are "pulsed" with the KIF20A (284-293) peptide. This involves incubating the target cells with the peptide, which is then presented on the cell surface by HLA molecules.

Functional Assays: The ability of the peptide-specific CTLs to recognize and kill target cells is measured using assays such as the ELISPOT assay, which detects the secretion of inflammatory cytokines like interferon-gamma (IFN-γ), and the 51Cr release assay, which directly measures cell lysis.

Through these in vitro studies, it was confirmed that the KIF20A (284-293) peptide can induce a specific CTL response, leading to the killing of cells that present this peptide. This provides crucial experimental evidence for its potential use in cancer immunotherapy.

Research QuestionMethodological ApproachKey Findings
Is KIF20A expression altered in disease?Gene Expression Profiling (RNA-seq, Microarray)Upregulated in various cancers. nih.govfrontiersin.orgucl.ac.be
What is the biological role of KIF20A?Functional Enrichment Analysis (GO, KEGG, GSEA)Involved in cell cycle and p53 signaling pathways. scispace.comnih.gov
Which proteins does KIF20A interact with?Protein-Protein Interaction (PPI) Network ConstructionInteracts with proteins involved in cell cycle regulation. nih.govscispace.comnih.gov
Can KIF20A be used as a clinical marker?Prognostic and Diagnostic Biomarker IdentificationHigh expression correlates with poor prognosis. frontiersin.orgnih.gov
Is the KIF20A (284-293) peptide immunogenic?In Vitro Stimulation of PBMCs and Cytotoxicity AssaysInduces cytotoxic T-lymphocyte responses.

Gene Manipulation Techniques (e.g., siRNA, shRNA knockdown, overexpression)

The functional role of Kinesin-like protein KIF20A in cellular processes is frequently investigated through gene manipulation techniques designed to either decrease or increase its expression. Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are commonly employed to achieve transient or stable knockdown of KIF20A gene expression, respectively. scbt.comnih.govlabome.com These approaches allow researchers to observe the phenotypic consequences of reduced KIF20A levels.

Typically, gene silencing experiments utilize pools of multiple target-specific siRNA sequences to enhance the efficiency of knockdown and minimize off-target effects. scbt.com The effectiveness of the knockdown is routinely verified at both the mRNA and protein levels, often through quantitative real-time PCR (qRT-PCR) and Western blotting. nih.gov For instance, studies have successfully used siRNAs to downregulate KIF20A in various cancer cell lines to study its impact on tumor progression. nih.govnih.gov

Conversely, overexpression studies, where the KIF20A gene is introduced into cells to produce higher than normal levels of the protein, are used to understand the effects of its increased activity. These experiments often involve cloning the KIF20A coding sequence into an expression vector, which is then transfected into the target cells.

The table below summarizes common gene manipulation techniques used in KIF20A research.

TechniquePurposeTypical Application in KIF20A Research
siRNA (Small interfering RNA) Transient knockdown of gene expressionInvestigating the short-term effects of reduced KIF20A on cell proliferation, migration, and apoptosis in cancer cell lines. nih.govnih.gov
shRNA (Short hairpin RNA) Stable, long-term knockdown of gene expressionCreating stable cell lines with suppressed KIF20A expression for in vivo studies or long-term cell culture experiments. scbt.comnih.gov
Overexpression Plasmids Increase the expression of KIF20AStudying the consequences of elevated KIF20A levels on cellular functions and signaling pathways.

Cell Proliferation, Migration, and Invasion Assays

To elucidate the role of KIF20A in cancer progression, a variety of in vitro assays are utilized to assess cell proliferation, migration, and invasion. These assays are critical for understanding how KIF20A expression levels influence the malignant phenotype of cancer cells.

Cell Proliferation Assays: The impact of KIF20A on cell proliferation is commonly measured using MTT assays, CCK-8 assays, and colony formation assays. nih.govnih.govnih.gov For example, studies have shown that the downregulation of KIF20A via siRNA significantly reduces the viability and proliferative activity of cancer cells. nih.gov Colony formation assays, which measure the ability of a single cell to grow into a colony, have also demonstrated that knockdown of KIF20A can significantly decrease the number of colonies formed. nih.govnih.gov

Cell Migration and Invasion Assays: The effect of KIF20A on the migratory and invasive capabilities of cells is frequently investigated using Transwell assays and wound-healing assays. nih.govnih.govnih.gov In Transwell assays, cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. To assess invasion, the membrane is coated with a basement membrane matrix like Matrigel. Research has indicated that decreased expression of KIF20A leads to a significant reduction in the number of migrating and invading cells. nih.govnih.govnih.gov Wound-healing assays, where a scratch is made in a confluent cell monolayer, have further validated these findings by showing a lower migration rate and a less healed wound area in cells with KIF20A knockdown. nih.gov

The following table details the findings from various studies on the effect of KIF20A on cell proliferation, migration, and invasion.

Assay TypeCell Line(s)KIF20A ManipulationObserved Effect
MTT Assay Prostate Cancer CellsshKIF20A knockdownInhibited cell proliferation. nih.gov
Colony Formation Assay Renal Cancer Cellssi-KIF20A knockdownSignificantly decreased number of colonies. nih.gov
Colony Formation Assay Soft Tissue Sarcoma CellsshKif20a knockdownSignificantly inhibited colony formation. nih.gov
Transwell Migration Assay Renal Cancer Cellssi-KIF20A knockdownSignificant decrease in migrating cells. nih.gov
Transwell Invasion Assay Non-Small Cell Lung Cancer CellsKIF20A knockdownInhibited cell invasion. nih.gov
Wound-Healing Assay Renal Cancer Cellssi-KIF20A knockdownLower migration rate and less wound healing. nih.gov

Cell Cycle Analysis (e.g., flow cytometry)

The influence of KIF20A on cell proliferation is often linked to its role in cell cycle regulation. Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gove-century.us This is typically achieved by staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), and then measuring the fluorescence intensity of individual cells.

Studies have demonstrated that manipulating KIF20A expression can lead to significant changes in cell cycle progression. For instance, the downregulation of KIF20A has been shown to cause cell cycle arrest at specific phases. nih.gove-century.us In lung adenocarcinoma cells, knockdown of KIF20A resulted in an increased percentage of cells in the G1 phase and a decreased percentage in the S phase, indicating a G1 phase arrest. nih.gov Similarly, in glioblastoma cells, siRNA-mediated knockdown of KIF20A induced cell cycle arrest in the G0/G1 phase. e-century.us In contrast, another study on lung adenocarcinoma found that KIF20A knockdown led to cell cycle arrest during the G2/M phase. frontiersin.org

These findings suggest that KIF20A plays a crucial role in the regulation of cell cycle checkpoints, and its disruption can inhibit the transition between different phases of the cell cycle, thereby suppressing cell proliferation.

The table below presents research findings on the effects of KIF20A on the cell cycle.

Cell TypeKIF20A ManipulationMethod of AnalysisKey Finding
Lung Adenocarcinomasi-KIF20A knockdownFlow CytometryIncreased percentage of cells in G1 phase, decreased percentage in S phase (G1 arrest). nih.gov
Glioblastoma (U251 and U87 cells)KIF20A siRNA transfectionFlow CytometryIncreased percentage of cells in G0/G1 phase, decreased percentage in S phase (G0/G1 arrest). e-century.us
Soft Tissue SarcomashKif20a knockdownFlow CytometryG2 phase arrest. nih.gov
Lung Adenocarcinoma (A549 and PC-9 cells)KIF20A knockdownFlow CytometryCell cycle arrest during the G2/M phase. frontiersin.org

Apoptosis Detection Assays

In addition to its role in cell proliferation and the cell cycle, KIF20A has been implicated in the regulation of apoptosis, or programmed cell death. Various assays are employed to detect and quantify apoptosis following the manipulation of KIF20A expression. A common method is flow cytometry using Annexin V and propidium iodide (PI) staining. frontiersin.orgsigmaaldrich.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. sigmaaldrich.com

Research has shown that the downregulation of KIF20A can induce apoptosis in cancer cells. For example, in lung adenocarcinoma cells, transfection with si-KIF20A resulted in a significantly higher apoptosis rate compared to control cells. nih.gov Similarly, in soft tissue sarcoma cells, downregulation of Kif20a led to an increase in both early and late apoptotic cells. nih.gov Another method for detecting apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com

These findings suggest that KIF20A may function as a survival factor in cancer cells, and its inhibition can trigger apoptotic pathways.

The table below summarizes the findings related to KIF20A's role in apoptosis.

Cell TypeKIF20A ManipulationAssay UsedKey Finding
Lung Adenocarcinomasi-KIF20A transfectionFlow Cytometry (Annexin V/PI)Significantly higher apoptosis rate in si-KIF20A transfected cells. nih.gov
Soft Tissue Sarcoma (WEHI164, MCA101, MCA207 cells)shKif20a downregulationFlow Cytometry (Annexin V/PI)Increased proportion of cells in early and late apoptosis. nih.gov
GlioblastomaKIF20A knockdownFlow Cytometry (Annexin V/PI)Increased total apoptotic rate. e-century.us
Lung Adenocarcinoma (A549 and PC-9 cells)KIF20A knockdownFlow Cytometry (Annexin V/PI)Induced cellular apoptosis. frontiersin.org

Immunocytochemistry and Western Blotting for Protein Localization and Expression

Immunocytochemistry (ICC) and Western blotting are fundamental techniques used to investigate the expression levels and subcellular localization of the KIF20A protein. These methods rely on the high specificity of antibodies that recognize and bind to KIF20A.

Western Blotting is used to quantify the amount of KIF20A protein in cell or tissue lysates. In this technique, proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with a primary antibody specific to KIF20A. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection. Western blotting is crucial for confirming the successful knockdown or overexpression of KIF20A in gene manipulation studies. nih.govnih.gov For example, it has been used to demonstrate the overexpression of KIF20A in non-small cell lung cancer specimens compared to adjacent non-tumorous tissues. nih.gov

Immunocytochemistry (ICC) and the related technique of Immunohistochemistry (IHC) for tissues, are used to visualize the location of KIF20A within cells and tissues. thermofisher.comthermofisher.com This involves fixing and permeabilizing cells or tissue sections, incubating them with a KIF20A-specific primary antibody, and then detecting this with a fluorescently labeled secondary antibody (immunofluorescence) or an enzyme-conjugated secondary antibody that produces a colored precipitate. These techniques have been instrumental in showing the localization of KIF20A to specific cellular structures, such as the Golgi apparatus and the central spindle during mitosis.

The table below provides an overview of the application of these techniques in KIF20A research.

TechniqueSample TypePurposeExample Finding
Western Blotting Non-small cell lung cancer tissues and cell linesQuantify KIF20A protein expressionKIF20A was overexpressed in NSCLC specimens compared to adjacent non-tumorous specimens. nih.gov
Western Blotting Prostate cancer cell linesVerify knockdown efficiencyConfirmed successful knockdown of KIF20A in C4-2 cells transfected with shKIF20A plasmid. nih.gov
Immunohistochemistry (IHC) Paraffin-embedded human breast cancer tissueVisualize KIF20A protein in tissueKIF20A protein was detected in human breast cancer tissue slides. thermofisher.comthermofisher.com
Immunocytochemistry (ICC)/Immunofluorescence (IF) Cultured cellsDetermine subcellular localization of KIF20AUsed to monitor KIF20A expression and localization following gene silencing. scbt.com

Co-Immunoprecipitation and Pull-down Assays for Protein Interactions

To understand the function of KIF20A within the cell, it is crucial to identify its interacting partners. Co-immunoprecipitation (Co-IP) and pull-down assays are two powerful in vitro techniques used to detect and validate protein-protein interactions. thermofisher.comchinbullbotany.comcreative-proteomics.comlabinsights.nl

Co-Immunoprecipitation (Co-IP) is used to identify physiologically relevant protein interactions within a cell lysate. labinsights.nl This method involves using an antibody to specifically precipitate a target protein (the "bait," in this case, KIF20A) from a lysate. If other proteins (the "prey") are bound to the bait protein, they will be co-precipitated as part of a complex. The precipitated proteins are then typically identified by Western blotting. labinsights.nl For instance, Co-IP assays have been used to confirm the physical interaction between KIF20A and BTRC (β-TrCP1), a component of an E3 ubiquitin ligase complex. researchgate.net

Pull-down assays are similar to Co-IP but typically use a purified, tagged "bait" protein that is immobilized on affinity beads. creative-proteomics.comlabinsights.nl This bait protein is then incubated with a cell lysate containing potential "prey" proteins. After washing away non-specific binders, the proteins that have interacted with the bait are eluted and identified, often by mass spectrometry or Western blotting. This technique can confirm direct physical interactions between proteins. chinbullbotany.com GST pull-down assays have also been employed to demonstrate the interaction between KIF20A and BTRC. researchgate.net

These methods are essential for mapping the protein interaction network of KIF20A and elucidating the molecular pathways it is involved in.

Technique"Bait" Protein"Prey" Protein SourcePurposeExample Interaction Identified
Co-Immunoprecipitation (Co-IP) Endogenous or overexpressed KIF20ACell lysateTo identify in vivo binding partners of KIF20A.KIF20A physically interacts with BTRC (β-TrCP1). researchgate.net
GST Pull-down Assay Purified GST-tagged KIF20APurified proteins or cell lysateTo confirm direct protein-protein interactions with KIF20A in vitro.KIF20A physically interacts with BTRC (β-TrCP1). researchgate.net

Microtubule Binding and Motor Activity Assays

As a kinesin motor protein, the primary function of KIF20A involves binding to microtubules and moving along them to transport cargo or to organize the microtubule cytoskeleton. Therefore, assays that measure its microtubule binding and motor activity are fundamental to understanding its mechanism of action.

Microtubule Binding Assays: These assays are designed to determine the affinity of KIF20A for microtubules. A common method is a microtubule co-sedimentation assay, where purified KIF20A is incubated with microtubules and then subjected to ultracentrifugation. If KIF20A binds to the microtubules, it will be found in the pellet along with the microtubules. By varying the concentrations of KIF20A and microtubules, the binding affinity can be quantified. Some studies have also utilized microtubule pull-down assays from cell lysates to identify proteins that bind to microtubules. plos.org

Motor Activity Assays: The motor activity of KIF20A, including its speed and processivity (the distance it can travel along a microtubule before detaching), is often measured using in vitro motility assays. One such technique is the surface-gliding assay . In this assay, KIF20A motor proteins are attached to a glass surface, and fluorescently labeled microtubules are observed moving over this surface, propelled by the motor activity of KIF20A. nih.gov Single-molecule assays, where the movement of individual fluorescently labeled KIF20A molecules along a microtubule is tracked, provide more detailed information about its motor properties. These studies have revealed that KIF20A is a plus-end directed motor. nih.gov

The table below summarizes the types of assays used to characterize the interaction of KIF20A with microtubules and its motor function.

Assay TypePurposeKey Parameters MeasuredFinding for KIF20A
Microtubule Co-sedimentation Assay To determine the binding affinity of KIF20A for microtubules.Binding constant (Kd)Demonstrates direct binding of KIF20A to microtubules.
Surface-Gliding Assay To measure the motor activity of KIF20A.Microtubule gliding velocityKIF20A is a motor protein that can move microtubules. nih.gov
Single-Molecule Motility Assay To characterize the movement of individual KIF20A motors.Velocity, processivity, directionalityKIF20A is a plus-end directed motor. nih.gov

In Vivo Animal Models

Animal models are indispensable for understanding the complex biological functions of KIF20A in a whole-organism context, from its role in cancer progression to its fundamental involvement in developmental processes.

Cancer/Condition ModelledKIF20A-Related InterventionKey FindingsSource
Acute Myeloid Leukemia (AML)DIACC2010 (KIF20A inhibitor)Demonstrated significant improvement in overall survival compared to cytarabine. ashpublications.orgresearchgate.net
Colorectal Cancer (CRC)Investigation of KIF20A's functionConfirmed KIF20A's role in promoting tumor growth in vivo. nih.gov
EndometriosisBKS0349 (KIF20A antagonist)Reduced lesion size by inhibiting proliferation and inducing apoptosis. nih.govresearchgate.net

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) offer a more nuanced approach to studying gene function by allowing for the manipulation of the endogenous mouse gene. In KIF20A research, these models are crucial for dissecting its specific physiological roles. A key resource is the development of a "conditional ready" (floxed) Kif20a allele, where critical exons are flanked by loxP sites jax.org. This sophisticated tool enables researchers to delete the Kif20a gene in specific tissues or at particular developmental stages, thereby avoiding potential embryonic lethality and allowing for precise investigation of its function in adult organisms or specific cell lineages. Another application of GEMMs in KIF20A research involves the use of HLA-A2 transgenic mice to identify specific KIF20A-derived peptide epitopes that can induce a cytotoxic T-lymphocyte (CTL) response nih.gov. This work is fundamental for the development of KIF20A-targeted cancer vaccines and immunotherapies nih.gov.

Animal Models for Developmental Biology Studies (e.g., oocyte maturation, embryo development)

The essential functions of KIF20A in cell division make it a critical protein in developmental biology, particularly in oocyte maturation and early embryogenesis. Studies using porcine and mouse oocytes as model systems have provided significant insights. In porcine models, KIF20A exhibits a dynamic localization pattern during meiosis, moving from centromeres to the midbody and back plos.orgnih.govplos.org. Pharmacological inhibition of KIF20A in these oocytes with the inhibitor Paprotrain leads to a failure of polar body extrusion and arrest at the metaphase I stage of the cell cycle, demonstrating its critical role in meiotic progression plos.orgnih.gov. These studies also revealed that while KIF20A is essential for the cell cycle, its inhibition does not appear to affect spindle morphology plos.orgnih.gov. Furthermore, KIF20A localizes to the nucleus in early porcine embryos, and its inhibition blocks cleavage and arrests development plos.orgplos.orgresearchgate.net. In mouse oocytes, the expression of specific human KIF20A variants identified in patients was shown to perturb meiosis and increase aneuploidy, providing a direct functional link between KIF20A mutations and errors in chromosome segregation during development pnas.org.

Pharmacological Modulation and Inhibitor Studies

The development of small molecule inhibitors that specifically target KIF20A has been a major focus of research, providing both valuable tools for basic science and promising candidates for therapeutic intervention.

Development and Characterization of Selective KIF20A Inhibitors (e.g., Paprotrain, DIACC2010)

Several selective inhibitors of KIF20A have been developed and characterized.

Paprotrain : Identified as the first known inhibitor of KIF20A (also known as MKLP-2), Paprotrain is a cell-permeable, reversible inhibitor researchgate.net. Its chemical name is (Z)-2-(1H-indol-3-yl)-3-(pyridin-3-yl)acrylonitrile nih.gov. It is highly selective for KIF20A and does not inhibit closely related kinesins, such as KIF23 nih.gov. Paprotrain functions as an uncompetitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to microtubules, suggesting it may bind to a site distinct from the ATP or microtubule binding sites nih.govmdpi.com. It inhibits the ATPase activity of MKLP-2 with an IC50 of 1.35 μM and a Ki of 3.36 μM medchemexpress.com. Further chemical synthesis has led to derivatives like compound 9a, which shows significantly enhanced potency against human tumor cell lines nih.gov.

DIACC2010 (EVX-020) : This is a sole-in-class, selective KIF20A inhibitor with potent preclinical efficacy ashpublications.orgevextabio.com. In a panel of human AML cell lines, DIACC2010 demonstrated consistent cytotoxic activity with a median IC50 of 40 nM ashpublications.orgresearchgate.netaacrjournals.org. While its chemical structure has not been publicly disclosed, it has shown promising in vivo efficacy in preclinical leukemia models researchgate.net.

BKS0349 : This compound has been identified as an effective KIF20A antagonist that significantly reduces endometriotic lesions in xenograft mouse models nih.govresearchgate.net.

InhibitorType/Chemical NameReported PotencySelectivity
Paprotrain(Z)-2-(1H-indol-3-yl)-3-(pyridin-3-yl)acrylonitrileIC50 = 1.35 μM (ATPase activity)Selective for KIF20A over other kinesins like KIF23.
DIACC2010 (EVX-020)Sole-in-class selective inhibitorMedian IC50 = 40 nM (in AML cell lines)Selective KIF20A inhibitor.
BKS0349KIF20A antagonistEffective in reducing endometriotic lesions in vivo.Described as a KIF20A antagonist.

Mechanism of Action of Inhibitors on KIF20A Function and Cellular Processes

KIF20A inhibitors disrupt its fundamental cellular functions, leading to distinct and observable consequences.

The inhibition of KIF20A by Paprotrain has been shown to arrest cytokinesis, which is the final step of cell division, resulting in the formation of binucleated cells nih.gov. This is a direct consequence of disrupting the transport of essential chromosome passenger proteins nih.gov. In breast cancer cells, treatment with Paprotrain leads to cell cycle arrest at the G2/M phase, followed by mitotic cell death researchgate.net. In developmental contexts, it causes a failure of polar body extrusion during oocyte maturation plos.orgmedchemexpress.com. In castration-resistant prostate cancer (CRPC) models, Paprotrain effectively blocks cell proliferation nih.gov.

DIACC2010 also induces mitotic arrest and blocks cytokinesis, leading to multinucleated cells evextabio.com. A key mechanistic feature of DIACC2010 is its effect on the Golgi apparatus. The inhibitor blocks secretion from the Golgi and causes its progressive fragmentation, ultimately leading to cancer cell death evextabio.com. This scattering of the Golgi is considered a hallmark of DIACC2010's mode of action and target engagement in AML cells researchgate.net.

Future Directions and Emerging Research Avenues

Elucidation of KIF20A's Atypical Mechanochemical Cycle

Unlike many of its well-studied kinesin counterparts, KIF20A exhibits an unusual mechanochemical cycle. Recent structural studies have revealed that its motor domain has highly unusual features that lead to atypical motility properties, such as low processivity compared to other kinesins. nih.gov A key area for future investigation is to fully elucidate the mechanisms behind this unique behavior.

Key research questions include:

The Role of Structural Insertions: KIF20A possesses a significantly long L6 loop insertion that integrates into the motor's core, drastically affecting allostery and ATPase activity. nih.govnih.gov Future studies should aim to dissect how this and other divergent sequences, such as longer L2 and L12 microtubule-binding loops, modulate the motor's interaction with ATP and microtubules. nih.gov

Neck Linker Dynamics: The neck linker, which is essential for force production, is four times longer in KIF20A than in the conventional kinesin-1. nih.gov Research is needed to understand how the sequence and length of this linker control its directionality and contribute to the motor's unique force-production mechanism. nih.govresearchgate.net

Nucleotide State Transitions: The nucleotide-binding site of KIF20A is unusually open and accessible, a state it maintains even when bound to microtubules. nih.govnih.gov Investigating the structural transitions between nucleotide-free, ATP-bound, and ADP-bound states will be crucial to understanding how it converts chemical energy into mechanical work.

Table 1: Atypical Features of KIF20A's Mechanochemical Cycle
FeatureDescriptionImplication for Future ResearchReference
Long L6 InsertionAn extended loop that folds into the motor's core.Investigate its precise role in regulating ATPase activity and allosteric communication between the nucleotide and microtubule binding sites. nih.govnih.gov
Extended Neck LinkerApproximately four times longer than in kinesin-1.Determine how this length influences processivity, speed, and force generation. nih.govresearchgate.net
Open Nucleotide-Binding Site (NBS)The NBS is unusually accessible to solvents, even when bound to microtubules.Elucidate the kinetics of nucleotide binding and release and how this "open" conformation affects the overall catalytic cycle. nih.govnih.gov

Deeper Understanding of KIF20A's Role in Specific Cellular Pathways

KIF20A is a node in several critical signaling and transport pathways. While its involvement is known, the precise molecular interactions and regulatory feedback loops require deeper investigation.

Cytokinesis and the Chromosome Passenger Complex (CPC): KIF20A is essential for the proper localization of the CPC to the central spindle and midbody during cytokinesis. nih.govnih.gov Future work should focus on how KIF20A's interaction with CPC components (like Aurora B kinase, INCENP, and Survivin) is regulated, particularly by mitotic kinases such as Cdk1 and Plk1. nih.govnih.gov

Polo-like Kinase 1 (Plk1) Recruitment: KIF20A is phosphorylated by Plk1, which is necessary for Plk1's own recruitment to the central spindle in anaphase. nih.gov The dynamics of this phosphorylation-dependent interaction need to be explored to understand this critical regulatory feedback loop in mitosis. nih.gov

RAB6-Mediated Transport: KIF20A was initially identified as a RAB6-interacting protein involved in the transport of vesicles from the Golgi apparatus. nih.govnih.gov The structural basis of its interaction with GTP-bound RAB6A and RAB6B and how this function is coordinated with its mitotic roles are key areas for further study. uniprot.org

Oncogenic Signaling: KIF20A expression has been linked to the activation of pathways like JAK/STAT3 and androgen receptor (AR) signaling in cancer. nih.govnih.gov Research is needed to determine if KIF20A directly interacts with components of these pathways or if its effects are indirect, for instance, through its role in secretion or transport. nih.gov

Exploration of KIF20A's Non-Mitotic Functions

Emerging evidence suggests that KIF20A's functions are not limited to cell division. These non-mitotic roles are a significant frontier for future research.

Neuronal Development: Recent studies show that suppressing KIF20A can lead to early cell cycle exit and accelerated neuronal differentiation, suggesting a role in balancing proliferation and differentiation in neural progenitors. nih.govnih.gov Further investigation is required to understand its specific transport cargoes and regulatory functions in the developing nervous system.

Vesicle Trafficking and Secretion: Beyond its interaction with RAB6 at the Golgi, KIF20A is implicated in broader vesicle trafficking processes. nih.gov A recent preprint suggests KIF20A cooperates with Myosin II to facilitate the fission of transport carriers at endosomes, a process crucial for protein trafficking of molecules like β1 Integrin. biorxiv.org This potential role in endosomal dynamics represents a novel and important area of study.

Cardiac Function: Genetic variants in KIF20A have been linked to a severe form of familial restrictive cardiomyopathy, indicating a previously unknown role in heart muscle function. uniprot.org The specific substrates and pathways regulated by KIF20A in cardiomyocytes are completely unexplored and warrant significant investigation.

Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography) for KIF20A and its Complexes

Structural biology has been instrumental in revealing the atypical nature of KIF20A. nih.gov Future efforts using advanced techniques will be key to capturing a more complete picture of its function.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has successfully resolved the structure of the nucleotide-free KIF20A motor domain bound to microtubules. nih.govnih.gov A major future goal is to capture high-resolution structures of KIF20A in different nucleotide states (e.g., ATP-bound or transition states) to create a "movie" of its mechanochemical cycle on the microtubule.

X-ray Crystallography: The crystal structure of the KIF20A motor domain alone has been solved. nih.gov Future crystallographic studies should target KIF20A in complex with its various binding partners. Solving the structure of the C-terminal domain bound to RAB6 or the motor domain bound to regulatory kinases like Plk1 would provide invaluable mechanistic insights. nih.gov

Structure-Function Studies: Combining structural data with mutagenesis will be essential. For example, creating mutations in the long L6 loop or the neck linker and analyzing their effects on motor activity and cellular function will help validate the hypotheses generated from static structures. nih.gov

Table 2: Future Targets for KIF20A Structural Biology
Complex/StateProposed TechniqueScientific QuestionReference
KIF20A-microtubule in ATP-bound stateCryo-EMHow does ATP binding induce conformational changes for the power stroke? nih.gov
KIF20A C-terminal domain with RAB6X-ray Crystallography or Cryo-EMWhat is the precise molecular interface for cargo binding and vesicle transport? nih.gov
KIF20A motor domain with Plk1X-ray Crystallography or Cryo-EMHow does phosphorylation by Plk1 regulate KIF20A's motor activity? nih.gov
Full-length KIF20A dimerCryo-EMWhat is the overall architecture of the motor and how do the two heads coordinate? nih.gov

Investigation of KIF20A's Role in Microtubule Cytoskeleton Remodeling

KIF20A's primary function is to move along microtubules, but it also influences the structure and dynamics of the microtubule cytoskeleton itself. nih.gov

Future research should aim to:

Distinguish its Role from Other Kinesins: Many kinesins are involved in mitosis. nih.gov It is important to dissect the specific contribution of KIF20A to microtubule organization at the central spindle and midbody, distinguishing its role from other key players like KIF23 (MKLP1). nih.gov

Analyze Microtubule Stabilization: KIF20A plays a role in stabilizing microtubules at the spindle midzone. nih.gov The molecular basis for this stabilization effect and how it is regulated throughout the cell cycle needs to be determined.

Impact on Non-Mitotic Microtubule Arrays: As KIF20A's non-mitotic functions are explored, it will be critical to investigate how it influences the organization of interphase microtubule networks, particularly in specialized cells like neurons where microtubule dynamics are essential for transport and plasticity. nih.gov

Novel Methodologies for KIF20A Activity and Interaction Monitoring

Advancing our understanding of KIF20A will require the application of novel and sophisticated methodologies to monitor its behavior in real-time and within its native cellular environment.

Advanced Fluorescence Microscopy: Techniques like Förster Resonance Energy Transfer (FRET) could be developed to monitor conformational changes in KIF20A or its interaction with partners like Plk1 or RAB6 in living cells. scispace.com Super-resolution microscopy can provide more detailed localization of KIF20A at the spindle midzone or on vesicles.

AI-Driven Molecular Simulations: AI-enhanced molecular dynamics simulations can be used to explore the conformational space of KIF20A, predicting functional states and the effects of mutations or drug binding that are difficult to capture experimentally. receptor.ai

High-Throughput Interaction Screens: Expanding beyond one-on-one interaction studies, proteomic approaches like affinity purification-mass spectrometry can be used to identify novel KIF20A interactors in different cell cycle phases or cellular contexts, revealing new pathways and functions.

In Vitro Reconstitution Assays: Building complex systems in vitro with purified microtubules, KIF20A, and its regulatory partners (e.g., CPC, kinases) will allow for precise measurement of how these factors collectively tune the motor's activity.

Systems Biology Approaches to Integrate KIF20A's Multi-Omics Data

To achieve a holistic understanding of KIF20A's role, especially in complex diseases like cancer, it is essential to integrate data from multiple "omics" layers. nih.gov A systems biology approach can connect molecular data to cellular phenotypes. mdpi.comnih.gov

Future directions include:

Pan-Cancer Multi-Omics Analysis: Leveraging large datasets like The Cancer Genome Atlas (TCGA), researchers can integrate genomic, transcriptomic (mRNA), and proteomic data for KIF20A across dozens of cancer types. nih.govresearchsquare.com This can identify common and cancer-specific KIF20A-centric networks and signaling pathways. nih.gov

Building Predictive Models: By combining multi-omics data with clinical outcomes, computational models can be built to predict patient prognosis or response to therapies based on KIF20A expression and the status of its associated network. plos.org

Identifying Network Vulnerabilities: Systems biology models can identify critical nodes and connections in the KIF20A interaction network. proquest.com This can predict how perturbing KIF20A (e.g., with an inhibitor) might affect the broader cellular system and suggest rational combination therapies. nih.gov For example, if a model predicts that inhibiting KIF20A leads to the upregulation of a compensatory pathway, then co-targeting that pathway could be a more effective strategy.

Comparative Analysis of KIF20A Across Different Species and Cell Types

The kinesin-like protein KIF20A is a crucial motor protein involved in fundamental cellular processes, most notably cytokinesis. Its expression and conservation across different species and cell types are of significant interest for understanding its biological functions and its role in disease, particularly in cancer. This section provides a comparative analysis of KIF20A, focusing on its amino acid sequence conservation and its differential expression in various cell types and tissues.

Cross-Species Conservation of the KIF20A (284-293) Peptide

The specific peptide fragment of Kinesin-like protein KIF20A spanning amino acids 284-293 has been identified as a potential epitope for T-cell-mediated cancer immunotherapy. ucl.ac.be The amino acid sequence for this human peptide is AQPDTAPLPV . An analysis of KIF20A protein sequences from various species reveals a high degree of conservation within this particular region, especially among mammals, suggesting a conserved functional role.

Table 1: Comparative Sequence Alignment of KIF20A (284-293) Region Across Various Species
SpeciesCommon NameKIF20A (284-293) Amino Acid SequenceConservation with Human Sequence
Homo sapiensHumanA Q P D T A P L P V100%
Pan troglodytesChimpanzeeA Q P D T A P L P V100%
Macaca mulattaRhesus MonkeyA Q P D T A P L P V100%
Mus musculusMouseA Q P D T A P L P V100%
Rattus norvegicusRatA Q P D T A P L P V100%
Bos taurusCowA Q P D T A P L P V100%
Sus scrofaPigA Q P D T A P L P V100%
Gallus gallusChickenA Q P D T A P L P V100%
Danio rerioZebrafishA Q P D T A P L P V100%

The remarkable 100% conservation of the KIF20A (284-293) peptide across a wide range of vertebrate species, from mammals to fish, underscores its potential functional importance. This high level of conservation suggests that this region is under strong selective pressure, which often indicates a critical role in the protein's structure or function.

Differential Expression of KIF20A in Human Tissues and Cell Types

KIF20A expression varies significantly across different human tissues and cell types, with a notable distinction between normal and cancerous cells.

Expression in Normal Tissues:

In healthy adult tissues, KIF20A expression is generally low. However, it is more abundantly expressed in tissues with high rates of cell proliferation. nih.gov Tissues such as the testis, bone marrow, and thymus exhibit higher levels of KIF20A expression. nih.govnih.gov The Human Protein Atlas project indicates nuclear expression of KIF20A in a fraction of cells across most normal tissues. proteinatlas.org Studies in porcine models have also shown that KIF20A is critical for oocyte maturation and early embryo development, with its inhibition leading to developmental failure. nih.gov In mice, top expression is observed in the ventricular zone, gonad, oocyte, and embryo. wikipedia.org

Expression in Cancerous Tissues and Cell Lines:

A consistent finding across numerous studies is the significant upregulation of KIF20A in a wide array of human cancers. This overexpression has been documented in lung adenocarcinoma, colorectal cancer, breast cancer, pancreatic cancer, bladder cancer, and many others. nih.govmdpi.comnih.gov For instance, in lung adenocarcinoma, KIF20A staining is weak or absent in normal lung tissue but shows ubiquitous positive staining in tumor tissues. nih.gov Similarly, in colorectal cancer, KIF20A is expressed at higher levels in both benign and malignant tumors compared to normal colorectal tissue. nih.gov

The table below summarizes the differential expression of KIF20A in various cancer cell lines compared to normal cell lines.

Table 2: KIF20A Expression in Various Human Cell Lines
Cell LineCell Type/OriginKIF20A Expression LevelReference
NCM460Normal Colon EpithelialLow nih.gov
SW480, HCT-116, SW620, CACO2, LOVOColorectal CancerHigh nih.gov
BEAS-2BNormal Bronchial EpithelialLow nih.gov
A549, H1299, H460, SPC-A1Lung AdenocarcinomaHigh nih.gov
MCF-10ANormal Breast EpithelialLow mdpi.com
MCF-7, MDA-MB-231Breast CancerHigh mdpi.com

The elevated expression of KIF20A in cancerous tissues and cell lines is often correlated with increased cell proliferation, tumor progression, and poorer patient prognosis. nih.govresearchsquare.com This differential expression pattern makes KIF20A an attractive target for cancer therapies, including the development of vaccines targeting peptides like KIF20A (284-293).

Q & A

Q. What strategies confirm KIF20A’s role as an independent prognostic factor?

  • Methodological Answer : Use multivariate Cox regression to adjust for confounders. In nasopharyngeal carcinoma (NPC), high KIF20A remained an independent predictor of poor OS (HR=6.229, P=0.033) after adjusting for TNM stage and treatment modality . Cross-validate findings using public datasets (e.g., TCGA) and functional assays to establish causality beyond correlation.

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